molecular formula C10H10O2 B7855434 4-Methylcinnamic acid

4-Methylcinnamic acid

カタログ番号: B7855434
分子量: 162.18 g/mol
InChIキー: RURHILYUWQEGOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylcinnamic acid is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314899
Record name 4-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-39-3
Record name 4-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylcinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylcinnamic acid, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1] These compounds are characterized by a phenyl group attached to an acrylic acid moiety.[1] Specifically, this compound features a methyl group at the para-position (position 4) of the phenyl ring.[1] It serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. These properties are summarized in the table below.

PropertyValueReferences
CAS Number 1866-39-3[1][2][3][4]
Molecular Formula C₁₀H₁₀O₂[1][2][4][5]
Molecular Weight 162.19 g/mol [1][2][3][4]
IUPAC Name (E)-3-(4-methylphenyl)prop-2-enoic acid[1][4]
Synonyms p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid[1]
Appearance White to light yellow or pale cream crystalline powder[1][4][6]
Melting Point 196-202 °C[1][4][6][7]
Solubility Soluble in DMSO[1][8]
SMILES Cc1ccc(cc1)\C=C\C(O)=O[1][4][7]
InChI 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+[6][7]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde (B123495) and malonic acid.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde and malonic acid in ethanol.

  • Add a catalytic amount of piperidine and a small amount of pyridine to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 4-Methylbenzaldehyde Condensation Knoevenagel Condensation Reactant1->Condensation Reactant2 Malonic Acid Reactant2->Condensation Solvent Ethanol Solvent->Condensation Catalyst Pyridine/Piperidine Catalyst->Condensation Heat Reflux Heat->Condensation Workup Acidification (HCl) Condensation->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates p_IkB p-IκBα IKK->p_IkB Phosphorylates IkB IκBα p_IkB->IkB Leads to degradation of NFkB NF-κB (p65/p50) IkB->NFkB Inhibited by NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Genes Induces Compound 4-Methylcinnamic Acid Derivatives Compound->IKK Inhibits Hapten_Immune_Response Hapten This compound (Hapten) Conjugate Hapten-Protein Conjugate Hapten->Conjugate Protein Carrier Protein (e.g., skin proteins) Protein->Conjugate Covalent Binding APC Antigen Presenting Cell (APC) Conjugate->APC Uptake by MHC Processed and Presented on MHC-II APC->MHC TCell CD4+ T-Cell MHC->TCell Presents to Activation T-Cell Activation & Proliferation TCell->Activation Leads to Response Immune Response (e.g., Contact Dermatitis) Activation->Response

References

physical and chemical properties of 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylcinnamic Acid: Physicochemical Properties and Experimental Protocols

Introduction

This compound, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1] It is characterized by a phenyl group substituted with a methyl group at the para (4-position) and an α,β-unsaturated carboxylic acid moiety.[2] This structure provides multiple reactive sites, making it a versatile building block in organic synthesis and medicinal chemistry.[3] Derivatives of this compound have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and relevant biological pathways.

Physical and Chemical Properties

The fundamental are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O₂[1][5][6]
Molecular Weight 162.19 g/mol [1][6][7]
CAS Number 1866-39-3[1][5][7]
IUPAC Name (E)-3-(4-methylphenyl)prop-2-enoic acid[1][5][6]
Synonyms p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid[1][6]
Appearance White to light yellow or pale cream crystalline powder[1][5][8]
Melting Point 196-202 °C[1][5][7][9]
Boiling Point 300.8 °C at 760 mmHg (estimate)[10]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication), ethanol (B145695), acetone, and chloroform. Insoluble in water.[1][10][11]
pKa 4.48[10]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Technique Data References
¹H NMR (300 MHz, DMSO-d6) δ: 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.42 (d, J = 16.2 Hz, 1H), 2.32 (s, 3H).[12]
¹³C NMR (75 MHz, DMSO-d6) δ: 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05.[12]
IR (ATR) Characteristic peaks for C=O (carbonyl) of the carboxylic acid and C=C double bonds.[13][14]
Mass Spectrometry Molecular Ion Peak (M+) corresponding to the molecular weight.[6][13]

Experimental Protocols

This section details methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound via Perkin Reaction

This protocol describes a common method for synthesizing this compound.[15]

Materials:

  • 4-methylbenzaldehyde

  • Acetic anhydride (B1165640)

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium carbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzaldehyde, acetic anhydride, and anhydrous sodium acetate.[15]

  • Reaction: Heat the mixture under reflux at 160 °C for one hour with continuous stirring.[15]

  • Work-up and Isolation: After cooling slightly, pour the hot mixture into water and boil for 15-20 minutes to hydrolyze unreacted acetic anhydride.[15]

  • Add a saturated solution of sodium carbonate until the solution is basic. This converts the product to its soluble sodium salt.[15]

  • Filter the hot solution to remove any byproducts.[15]

  • Precipitation: Acidify the cool filtrate with concentrated HCl to precipitate the this compound.[15]

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture to obtain the pure compound.[15]

  • Characterization: Confirm the structure and purity of the synthesized product using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.[15]

cluster_synthesis Synthesis Workflow Reactants 4-methylbenzaldehyde + Acetic anhydride + Sodium acetate Reaction Reflux at 160°C Reactants->Reaction Heating Workup Hydrolysis & Basification Reaction->Workup Cooling Isolation Acidification & Precipitation Workup->Isolation Purification Recrystallization Isolation->Purification Characterization NMR, IR, Melting Point Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for the synthesis of this compound.

Synthesis of this compound Amides

This protocol provides a general method for synthesizing amide derivatives from this compound.[3]

Materials:

Procedure:

  • Acid Chloride Formation: Reflux a suspension of this compound in an excess of thionyl chloride for 4 hours.[3]

  • Remove the excess thionyl chloride under reduced pressure.[3]

  • Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.[3]

  • Amide Formation: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.[3]

  • Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.[3]

  • Allow the reaction to proceed to completion.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Biological Evaluation: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[3]

Materials:

  • Human cancer cell line (e.g., A-549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

Derivatives of cinnamic acid have been shown to modulate various signaling pathways involved in inflammation and cancer.[3][16] For instance, they can exhibit anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3]

cluster_pathway Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK p_IkappaB IκB Phosphorylation IKK->p_IkappaB d_IkappaB IκB Degradation p_IkappaB->d_IkappaB NFkappaB NF-κB Activation (p50/p65) d_IkappaB->NFkappaB Translocation Nuclear Translocation NFkappaB->Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Translocation->Gene_Expression Inhibition This compound Derivatives Inhibition->IKK

Caption: Inhibition of the NF-κB signaling pathway.

Analytical Workflow

A standard workflow for the characterization of synthesized this compound is crucial for confirming its identity and purity.

cluster_analytical Analytical Characterization Workflow Sample Synthesized Product Purity Melting Point Analysis Sample->Purity Structure Structural Confirmation Sample->Structure Final Confirmed Pure This compound Purity->Final NMR ¹H and ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Final IR->Final MS->Final

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties. Its versatile structure allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers and scientists in the fields of chemistry and drug development to utilize this compound in their research endeavors.

References

solubility of 4-Methylcinnamic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Given the limited availability of extensive quantitative data for this compound, this guide incorporates data for the closely related parent compound, trans-Cinnamic acid, as a valuable reference point for understanding its solubility behavior. Empirical determination of solubility for this compound is strongly recommended for specific applications.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in public literature. However, some data has been reported by commercial suppliers.

Table 1: Reported Solubility of this compound

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)55 mg/mL (339.11 mM)Sonication is recommended to facilitate dissolution.[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL (616.56 mM)Ultrasonic treatment and warming to 37°C may be necessary.[2]

Note on Conflicting Data: The differing solubility values for DMSO may be attributed to variations in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination.[2]

Illustrative Solubility Data of trans-Cinnamic Acid

The following table presents the solubility of trans-Cinnamic acid in various organic solvents at different temperatures. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.[2]

Table 2: Solubility of trans-Cinnamic Acid in Various Alcohols at Different Temperatures [2]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 283.15115.6
293.15168.2
303.15239.8
313.15335.1
323.15459.7
333.15620.1
Ethanol 283.15102.1
293.15148.5
303.15212.1
313.15296.8
323.15410.2
333.15559.8
1-Propanol 283.1589.7
293.15130.5
303.15186.4
313.15262.1
323.15364.5
333.15499.2
n-Butanol 283.1578.9
293.15114.8
303.15164.2
313.15231.5
323.15323.1
333.15446.5
Isopropyl Alcohol 283.1585.3
293.15124.1
303.15177.5
313.15250.3
323.15349.8
333.15482.1
Isobutyl Alcohol 283.1572.4
293.15105.3
303.15150.9
313.15213.1
323.15298.1
333.15412.8

Qualitative Solubility

This compound is generally soluble in several organic solvents and shows low solubility in water.

Table 3: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
EtherSoluble
WaterInsoluble / Slightly soluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound.

Isothermal Shake-Flask Method

This is a widely recognized method for determining the equilibrium solubility of a compound in a given solvent.[2]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the container in a constant-temperature shaker bath and agitate for an extended period, typically 24-72 hours, to ensure equilibrium is reached.[2] The temperature should be precisely controlled and monitored.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient time at the constant temperature to ensure the undissolved solid forms a sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.[2] The syringe should be pre-heated or pre-cooled to the equilibration temperature to avoid precipitation or dissolution during transfer.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.[2]

Gravimetric Analysis

This method directly measures the amount of solute dissolved in a known quantity of solvent.

Methodology:

  • Sample Collection: Accurately weigh a specific volume or mass of the filtered saturated solution obtained from the isothermal shake-flask method into a pre-weighed, dry container.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or using a vacuum oven at a temperature below the solvent's boiling point and the solute's decomposition temperature.[2]

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

  • Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.[2]

UV-Vis Spectrophotometry

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry provides a sensitive method for determining concentration.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute an accurately measured aliquot of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration using the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method followed by either gravimetric or UV-Vis analysis.

experimental_workflow prep Preparation: Add excess this compound to a known volume of solvent equilib Equilibration: Agitate in a constant-temperature shaker bath (24-72h) prep->equilib phase_sep Phase Separation: Allow undissolved solid to settle equilib->phase_sep sampling Sampling: Withdraw supernatant using a filtered syringe at constant temperature phase_sep->sampling analysis Analysis sampling->analysis gravimetric Gravimetric Analysis: 1. Weigh aliquot 2. Evaporate solvent 3. Weigh residue 4. Calculate solubility analysis->gravimetric Method 1 uv_vis UV-Vis Spectrophotometry: 1. Prepare standards & calibration curve 2. Dilute sample 3. Measure absorbance 4. Calculate concentration analysis->uv_vis Method 2

Caption: Experimental workflow for solubility determination.

References

Unveiling 4-Methylcinnamic Acid: A Journey Through its Discovery and Scientific Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 4-Methylcinnamic acid, a compound of significant interest to researchers, scientists, and drug development professionals. From its early synthesis in the late 19th century to its current role as a versatile building block in medicinal chemistry, this document traces the scientific journey of this important molecule.

From 19th Century Labs to Modern Applications: A Historical Perspective

The story of this compound begins in the fertile ground of 19th-century organic chemistry. While the exact date of its first synthesis is not definitively documented in a single, seminal publication, its emergence is intrinsically linked to the development of key synthetic reactions and the exploration of cinnamic acid derivatives by pioneering chemists. The Perkin reaction, developed by William Henry Perkin in 1868, provided a general method for the synthesis of unsaturated aromatic acids. This reaction, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), laid the groundwork for the creation of a wide array of substituted cinnamic acids.

Following this, the Knoevenagel condensation, established by Emil Knoevenagel, offered another versatile route to these compounds. Historical records and chemical registries from the late 19th and early 20th centuries show the appearance of "p-Methylzimtsäure," the German name for this compound, in the work of prominent chemists such as Einhorn, Gabriel, Fischer, and Liebermann. This indicates that the compound was being synthesized and studied within this period, likely through the application of these newly discovered synthetic methods to p-tolualdehyde (4-methylbenzaldehyde).

Initially, the interest in this compound and its analogs was primarily academic, focusing on the understanding of reaction mechanisms and the physicochemical properties of this class of compounds. However, as the field of medicinal chemistry advanced, the true potential of this compound as a scaffold for bioactive molecules began to be realized.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 1866-39-3
Melting Point 196-202 °C
Boiling Point (est.) 300.6 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone; Slightly soluble in water
pKa (at 25°C) 4.56
logP (o/w) 2.870 (estimated)

Key Experimental Protocols

The synthesis of this compound is most commonly achieved through two well-established named reactions: the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

This reaction involves the condensation of p-tolualdehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.

Methodology:

  • A mixture of p-tolualdehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux.

  • The reaction mixture is then poured into water to precipitate the crude product.

  • The crude this compound is purified by recrystallization, typically from ethanol (B145695) or an ethanol-water mixture.

Knoevenagel Condensation

This method utilizes the reaction of p-tolualdehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a catalytic amount of piperidine (B6355638).

Methodology:

  • p-Tolualdehyde and malonic acid are dissolved in pyridine.

  • A catalytic amount of piperidine is added, and the mixture is heated.

  • The reaction is followed by decarboxylation to yield this compound.

  • The product is isolated by acidification and purified by recrystallization.

A Versatile Scaffold in Drug Discovery

In contemporary research, this compound has emerged as a valuable and versatile starting material in the synthesis of novel bioactive compounds.[1] Its phenylpropanoid structure, featuring a carboxylic acid, an alkene, and a substituted phenyl ring, provides multiple reactive sites for chemical modification.[1] This has led to the development of a diverse library of derivatives with a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines.[1]

  • Anti-inflammatory Activity: The scaffold has been utilized to create compounds that modulate inflammatory pathways.[1]

  • Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives have a long history of antimicrobial use, and synthetic analogs derived from this compound have demonstrated promising activity against a range of pathogens.[1]

Visualizing the Synthesis

To further elucidate the synthetic pathways, the following diagrams, generated using the DOT language, illustrate the core reactions.

Perkin_Reaction p_tolualdehyde p-Tolualdehyde intermediate Intermediate p_tolualdehyde->intermediate + Acetic Anhydride (Sodium Acetate, Heat) acetic_anhydride Acetic Anhydride product This compound intermediate->product Hydrolysis

Perkin Reaction for this compound Synthesis.

Knoevenagel_Condensation p_tolualdehyde p-Tolualdehyde intermediate Intermediate p_tolualdehyde->intermediate + Malonic Acid (Pyridine, Piperidine, Heat) malonic_acid Malonic Acid product This compound intermediate->product Decarboxylation

Knoevenagel Condensation for this compound Synthesis.

The Future of this compound

The journey of this compound from a subject of academic curiosity in the 19th century to a key building block in modern drug discovery highlights the enduring value of fundamental chemical research. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, the potential for creating novel and impactful therapeutic agents based on the this compound scaffold remains a promising frontier for scientists and researchers.

References

An In-depth Technical Guide to the Natural Sources of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, is a naturally occurring compound that has garnered significant interest in the scientific community. Its presence in various botanical sources, coupled with its potential biological activities, makes it a molecule of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the biosynthetic pathways that govern its formation.

Natural Occurrences of this compound

This compound is found in a limited number of natural sources, primarily within the plant kingdom and in bee products. The most well-documented sources include:

  • Cinnamon (Cinnamomum cassia): The bark of Cinnamomum cassia Presl is a prominent source of various cinnamic acid derivatives. While quantitative data for this compound is not extensively reported, analyses of related compounds in cinnamon essential oil provide valuable insights. For instance, a study identified cis-2-methoxycinnamic acid as a major constituent (43.06%) of C. cassia essential oil, suggesting that methylated cinnamic acid derivatives can be present in significant amounts. Another study quantified trans-cinnamic acid in various Cinnamomum species, with concentrations in the bark of C. loureirii reaching up to 16.97 mg/g of the extract. The presence of these related compounds strongly indicates that this compound is a natural constituent of cinnamon.

  • Propolis: This resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources is a rich reservoir of bioactive compounds, including various phenolic acids and their esters. Cinnamic acid and its derivatives are frequently identified in propolis samples. While the exact concentration of this compound can vary depending on the geographical origin and the botanical sources available to the bees, its presence has been confirmed through chemical analyses of propolis extracts.

Quantitative Data Summary

The following table summarizes the available quantitative data for cinnamic acid and its derivatives in the identified natural sources. It is important to note that direct quantification of this compound is limited in the current literature; therefore, data for closely related compounds are provided to offer a comparative perspective.

CompoundNatural SourcePlant Part/ProductConcentrationAnalytical Method
cis-2-Methoxycinnamic acidCinnamomum cassiaEssential Oil43.06%GC-MS
trans-Cinnamic acidCinnamomum loureiriiBark (MeOH extract)16.97 mg/gHPLC
trans-Cinnamic acidCommercial Cinnamon Powder APowder (MeOH extract)47.60 mg/gHPLC
trans-Cinnamic acidCommercial Cinnamon Powder CPowder (MeOH extract)22.87 mg/gHPLC

Experimental Protocols

Extraction of Cinnamic Acids from Cinnamomum cassia Bark

This section outlines two efficient methods for extracting cinnamic acids and their derivatives from cinnamon bark.

a) Ultrasonic-Assisted Extraction (UAE)

  • Principle: This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds.

  • Protocol:

    • Sample Preparation: Grind dried Cinnamomum cassia bark into a fine powder (particle size < 0.5 mm).

    • Extraction:

      • Accurately weigh 5 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.

      • Add 100 mL of 70% ethanol (B145695) as the extraction solvent.

      • Place the flask in an ultrasonic bath.

      • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

    • Filtration and Concentration:

      • After extraction, filter the mixture through Whatman No. 1 filter paper.

      • Wash the residue with an additional 20 mL of the extraction solvent.

      • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.

    • Storage: Store the dried extract at -20°C for further analysis.

b) Microwave-Assisted Extraction (MAE)

  • Principle: MAE employs microwave energy to heat the solvent and plant matrix directly and rapidly. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent.

  • Protocol:

    • Sample Preparation: Prepare the cinnamon bark powder as described for UAE.

    • Extraction:

      • Place 2 g of the powdered bark into a microwave extraction vessel.

      • Add 50 mL of 60% ethanol.

      • Seal the vessel and place it in a microwave extractor.

      • Apply a microwave power of 500 W for 5 minutes at a temperature of 80°C.

    • Cooling and Filtration:

      • After the extraction is complete, cool the vessel to room temperature.

      • Filter the extract as described in the UAE protocol.

    • Concentration and Storage: Concentrate and store the extract as outlined for UAE.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is typically used, where the nonpolar stationary phase retains the compound, and a polar mobile phase elutes it. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

  • Methodology:

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 272 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

      • Filter the solution through a 0.45 µm syringe filter before injection.

    • Calibration: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting peak area against concentration.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that allows for their identification.

  • Methodology:

    • Instrumentation: A GC system coupled to a Mass Spectrometer.

    • Derivatization (Silylation):

      • Accurately weigh approximately 1 mg of the dried extract into a vial.

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Seal the vial and heat at 70°C for 30 minutes.

    • GC Conditions:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

Signaling Pathways and Biosynthesis

This compound, as a phenylpropanoid, is synthesized in plants through the shikimate pathway. This fundamental metabolic route gives rise to the aromatic amino acid L-phenylalanine, the precursor to a vast array of secondary metabolites. The biosynthesis of cinnamic acids is a critical branch of the phenylpropanoid pathway, which plays a central role in plant defense, structural support, and signaling.

Phenylpropanoid Biosynthesis Pathway

The key enzymatic steps leading to the formation of cinnamic acids and their derivatives are illustrated below.

Phenylpropanoid_Pathway cluster_enzymes Key Enzymes Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Methylation Methylation (SAM-dependent methyltransferases) p_Coumaric_Acid->Methylation Other_Phenylpropanoids Other Phenylpropanoids (Lignins, Flavonoids, etc.) p_Coumaric_Acid->Other_Phenylpropanoids Four_Methylcinnamic_Acid This compound Methylation->Four_Methylcinnamic_Acid PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase

Biosynthesis of this compound.
Role in Plant Defense Signaling

Cinnamic acid and its derivatives are integral components of the plant's defense arsenal (B13267) against pathogens and environmental stressors. Their accumulation is often induced upon pathogen attack, where they can act as signaling molecules to activate downstream defense responses.

Plant_Defense_Signaling Pathogen_Attack Pathogen Attack / Stress PAL_Induction Induction of PAL Gene Expression Pathogen_Attack->PAL_Induction Phenylpropanoid_Pathway_Activation Activation of Phenylpropanoid Pathway PAL_Induction->Phenylpropanoid_Pathway_Activation Cinnamic_Acid_Derivatives Accumulation of Cinnamic Acid Derivatives (e.g., this compound) Phenylpropanoid_Pathway_Activation->Cinnamic_Acid_Derivatives Defense_Responses Downstream Defense Responses Cinnamic_Acid_Derivatives->Defense_Responses Phytoalexin_Synthesis Phytoalexin Synthesis Defense_Responses->Phytoalexin_Synthesis Cell_Wall_Reinforcement Cell Wall Reinforcement (Lignification) Defense_Responses->Cell_Wall_Reinforcement

Role of Cinnamic Acid Derivatives in Plant Defense.

Conclusion

This compound is a naturally occurring phenylpropanoid with confirmed presence in Cinnamomum cassia and propolis. While further research is needed to establish its precise concentrations in a wider range of natural sources, the methodologies for its extraction and quantification are well-established. Its origin from the phenylpropanoid pathway underscores its potential role in plant biochemistry and defense mechanisms, making it a compelling target for future investigations in drug discovery and development. The protocols and information presented in this guide provide a solid foundation for researchers to explore the natural occurrences and biological significance of this intriguing molecule.

spectroscopic data of 4-Methylcinnamic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylcinnamic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.5 (approx.)broad s-1H-COOH
7.57d8.12HAr-H (ortho to CH=CH)
7.55d16.21HAr-CH=CH-
7.22d8.12HAr-H (ortho to CH₃)
6.45d15.91HAr-CH=CH-
2.32s-3H-CH₃
Solvent: DMSO-d₆, Frequency: 300 MHz[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
167.81C=O (Carboxylic Acid)
144.02=CH- (Alkene)
140.20Ar-C (quaternary, attached to CH₃)
131.61Ar-C (quaternary, attached to alkene)
129.58Ar-CH
128.22Ar-CH
118.18=CH- (Alkene)
21.05-CH₃
Solvent: DMSO-d₆, Frequency: 75 MHz[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1688StrongC=O stretch (Carboxylic Acid)[4]
1625MediumC=C stretch (Alkene)
1600, 1450Medium-WeakC=C stretch (Aromatic)
980Strong=C-H bend (trans-Alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The molecular weight of this compound is 162.19 g/mol .

m/z (mass-to-charge ratio)Relative IntensityAssignment
162High[M]⁺ (Molecular Ion)[5]
147Medium[M - CH₃]⁺
117High[M - COOH]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.[6] Standard acquisition parameters for each type of nucleus should be used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of dry this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a pellet press.[7]

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the sample from any volatile impurities before it enters the mass spectrometer.

  • Data Acquisition: Inject the sample solution into the GC. The sample is vaporized and carried through the GC column by an inert gas. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by Electron Ionization - EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_results Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Ana_NMR Process FID Assign Chemical Shifts Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Frequencies Acq_IR->Ana_IR Ana_MS Determine MW & Analyze Fragmentation Acq_MS->Ana_MS Result_NMR NMR Spectra (¹H, ¹³C) Ana_NMR->Result_NMR Result_IR IR Spectrum Ana_IR->Result_IR Result_MS Mass Spectrum Ana_MS->Result_MS Structure Structural Elucidation Result_NMR->Structure Result_IR->Structure Result_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Biological Activities of 4-Methylcinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a versatile scaffold in medicinal chemistry. Its structure, featuring a substituted phenyl ring, a carboxylic acid moiety, and an α,β-unsaturated carbonyl system, provides multiple avenues for chemical modification. This has led to the synthesis of a diverse library of derivatives, including esters and amides, which have demonstrated a wide spectrum of pharmacological activities. These derivatives are promising candidates for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Derivative TypeSpecific DerivativeCancer Cell LineIC50 (µM)
AmideMethyl-substituted amide of this compoundA-549 (Lung)11.38[1]
AmideMethyl-substituted amide of 4-hydroxy-3-methylcinnamic acidA-549 (Lung)10.36[1]
AmideMethyl-substituted amide of 3-hydroxy-4-methylcinnamic acidA-549 (Lung)11.06[1]
EsterOleanolic acid-4-methylcinnamic acid ester conjugate (Compound 44e)MCF-7 (Breast)1.79[2]
EsterGlycyrrhetinic acid-4-methylcinnamic acid ester conjugate (Compound 44o)HeLa (Cervical)1.35[2]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Cinnamic acid and its derivatives have a history of use as antimicrobial compounds, and synthetic analogs derived from this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of different functional groups onto the 4-methylcinnamoyl backbone can enhance their potency and broaden their spectrum of activity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

Derivative TypeSpecific DerivativeMicroorganismMIC (µg/mL)
AcidThis compoundSaccharomyces cerevisiae>100
EsterMethyl 4-methylcinnamateStaphylococcus aureus>256
EsterEthyl 4-methylcinnamateStaphylococcus aureus>256
EsterButyl 4-methylcinnamateStaphylococcus aureus125
Amide1-(4-Methylcinnamoyl)piperidineStaphylococcus aureus62.5
AmideN-Benzyl-4-methylcinnamamideEscherichia coli125

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like lipoxygenases (LOX) and the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

Quantitative data on the direct anti-inflammatory activity of a wide range of this compound derivatives is an area of ongoing research. However, studies on related cinnamic acid derivatives provide insights into their potential. For instance, certain cinnamic acid derivatives have been shown to inhibit lipoxygenase with IC50 values in the micromolar range. A study on symmetric cinnamic derivatives showed significant inhibition of pro-inflammatory cytokines IL-6 and TNF-α.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Amide Derivatives

Objective: To synthesize amide derivatives of this compound for biological evaluation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., oxalyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • The desired primary or secondary amine

  • Triethylamine (B128534) (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in an excess of thionyl chloride.

  • Reflux the mixture gently for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-methylcinnamoyl chloride.

  • Amidation: Dissolve the crude 4-methylcinnamoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 4-methylcinnamoyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude amide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A-549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic microorganisms.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator set at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Lipoxygenase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound derivatives on the enzyme lipoxygenase.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

  • Add the soybean lipoxygenase solution to the mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the lipoxygenase activity.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.

General Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Esterification/ Amidation Derivative Library (Esters, Amides, etc.) Derivative Library (Esters, Amides, etc.) Chemical Modification->Derivative Library (Esters, Amides, etc.) Anticancer Assays Anticancer Assays Derivative Library (Esters, Amides, etc.)->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Derivative Library (Esters, Amides, etc.)->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Derivative Library (Esters, Amides, etc.)->Anti-inflammatory Assays Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Anticancer Assays->Data Analysis (IC50, MIC) Antimicrobial Assays->Data Analysis (IC50, MIC) Anti-inflammatory Assays->Data Analysis (IC50, MIC)

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Inhibition of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor (e.g., TLR, TNFR) Receptor (e.g., TLR, TNFR) IKK Complex IKK Complex Receptor (e.g., TLR, TNFR)->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IκB->Ubiquitin-Proteasome\nDegradation Leads to NF-κB (p50/p65)->NF-κB (p50/p65) DNA DNA NF-κB (p50/p65)->DNA Binds to 4-MCA Derivative 4-MCA Derivative 4-MCA Derivative->IKK Complex Inhibits Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene\nTranscription Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.

Inhibition of Matrix Metalloproteinase (MMP) Activity

G cluster_extracellular Extracellular Matrix cluster_intracellular Tumor Cell Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation ECM Degradation ECM Degradation Active MMP->ECM Degradation Leads to 4-MCA Derivative 4-MCA Derivative 4-MCA Derivative->Active MMP Inhibits Activators (e.g., other proteases) Activators (e.g., other proteases) Activators (e.g., other proteases)->Pro-MMP Signaling Pathways\n(e.g., MAPK, PI3K) Signaling Pathways (e.g., MAPK, PI3K) Transcription Factors\n(e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Pathways\n(e.g., MAPK, PI3K)->Transcription Factors\n(e.g., AP-1, NF-κB) Activate MMP Gene Transcription MMP Gene Transcription Transcription Factors\n(e.g., AP-1, NF-κB)->MMP Gene Transcription Induce MMP Gene Transcription->Pro-MMP Translation & Secretion

Caption: Proposed mechanism of MMP inhibition by a this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical studies against cancer cells, pathogenic microbes, and inflammatory processes highlights their potential for further development as therapeutic agents. The synthetic accessibility of these derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the study of these versatile molecules. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these promising in vitro findings into in vivo efficacy and clinical applications.

References

The Therapeutic Potential of 4-Methylcinnamic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methylcinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, is emerging as a compound of significant interest in medicinal chemistry and drug discovery. Its versatile chemical structure, featuring a substituted phenyl ring, a carboxylic acid, and an alkene moiety, provides a scaffold for the synthesis of a diverse range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its anticancer, anti-inflammatory, and antifungal properties. The following sections will delve into its mechanisms of action, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug development.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol [2][3]
CAS Number 1866-39-3[2][3]
IUPAC Name (2E)-3-(4-methylphenyl)prop-2-enoic acid[2][4]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 196-202 °C[2][3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Slightly soluble in water[2]
logP (o/w) 2.870 (estimated)[2]

Therapeutic Applications and Mechanisms of Action

Research has highlighted the potential of this compound and its derivatives across several therapeutic areas. The primary areas of investigation include oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer progression and the modulation of cellular signaling pathways.[1]

A significant finding is the potent inhibitory activity of a this compound derivative, compound 44e , against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.79 µM.[5] This suggests that attaching this compound to other molecular scaffolds can significantly enhance anticancer efficacy.[5] Another derivative, 44o , showed strong activity against HeLa cells with an IC₅₀ of 1.35 µM.[5]

Signaling Pathways: While direct studies on this compound are limited, the broader class of cinnamic acid derivatives is known to modulate key signaling pathways involved in cancer, such as the NF-κB and MAPK pathways, which are central to cell proliferation and apoptosis.[6]

anticancer_pathway Potential Anticancer Signaling Pathways of Cinnamic Acid Derivatives Cinnamic Acid Derivatives Cinnamic Acid Derivatives NF-κB Pathway NF-κB Pathway Cinnamic Acid Derivatives->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway Cinnamic Acid Derivatives->MAPK Pathway Modulation Cell Proliferation Cell Proliferation NF-κB Pathway->Cell Proliferation Inhibition of Pro-proliferative Genes Apoptosis Apoptosis MAPK Pathway->Apoptosis Induction

Potential anticancer signaling pathways modulated by cinnamic acid derivatives.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Derivatives of this compound have shown potential as anti-inflammatory agents.[1] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like lipoxygenases (LOX) and the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] Cinnamic acid derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

anti_inflammatory_pathway Anti-inflammatory Mechanism of Cinnamic Acid Derivatives Cinnamic Acid Derivatives Cinnamic Acid Derivatives TLR4 TLR4 Cinnamic Acid Derivatives->TLR4 Inhibition NF-κB Signaling NF-κB Signaling TLR4->NF-κB Signaling Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Signaling->Pro-inflammatory Cytokines (TNF-α, IL-6) Reduced Production

Inhibition of the TLR4/NF-κB signaling pathway by cinnamic acid derivatives.
Antifungal Activity

This compound has demonstrated promising antifungal properties, acting as an "intervention catalyst" to enhance the efficacy of conventional antifungal drugs.[2][8] This is particularly relevant in the context of rising antifungal resistance. The proposed mechanism involves the disruption of the fungal cell wall, which can potentiate the effects of other cell wall-disrupting agents.[2]

While not definitively proven for the 4-methyl derivative, related cinnamic acids are known to inhibit the fungal enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[2]

Studies have shown that this compound exhibits strong antifungal activity against Saccharomyces cerevisiae cell wall integrity mutants.[7] Furthermore, when combined with antifungal agents like caspofungin or octyl gallate, it reduces their minimum inhibitory concentration (MIC), demonstrating a chemosensitizing capability.[7]

antifungal_mechanism Proposed Antifungal Mechanism of this compound This compound This compound Fungal Cell Wall Fungal Cell Wall This compound->Fungal Cell Wall Disruption Benzoate 4-hydroxylase (CYP53) Benzoate 4-hydroxylase (CYP53) This compound->Benzoate 4-hydroxylase (CYP53) Potential Inhibition Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Wall->Fungal Cell Lysis Leads to Other Antifungal Agents Other Antifungal Agents Other Antifungal Agents->Fungal Cell Wall Disruption Detoxification Detoxification Benzoate 4-hydroxylase (CYP53)->Detoxification Inhibition of

Proposed mechanisms of antifungal action for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. It is important to note that much of the existing data pertains to derivatives rather than the parent compound.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
44eMCF-7 (Breast)1.79[5]
44oHeLa (Cervical)1.35[5]
45cL-O2 (Normal Liver)Significant Cytotoxicity[5]

Table 2: Antimicrobial Activity

Direct comparative MIC data for this compound is limited. However, it is known to enhance the activity of other antifungal agents.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols outline key experimental procedures.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common method for synthesizing this compound.[3]

Materials:

Procedure:

  • Dissolve 4-methylbenzaldehyde and malonic acid in ethanol in a round-bottom flask.[3]

  • Add a catalytic amount of piperidine and a small amount of pyridine to the mixture.[3]

  • Reflux the reaction mixture for several hours, monitoring progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature.[3]

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.[3]

  • Filter the precipitate, wash with cold water, and dry.[3]

synthesis_workflow Synthesis Workflow of this compound Reactants 4-Methylbenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Reactants->Reaction Precipitation Acidification (HCl) Reaction->Precipitation Product This compound Precipitation->Product

Workflow for the synthesis of this compound.
Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., A-549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[1]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[2]

Materials:

  • Stock solution of this compound in DMSO

  • 96-well microtiter plate

  • Growth medium (e.g., RPMI-1640)

  • Standardized inoculum of the fungal strain (e.g., Candida albicans)

Procedure:

  • Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium.[2]

  • Inoculate each well with the fungal suspension.[1]

  • Include a positive control (broth with fungi, no compound) and a negative control (broth only).[1]

  • Incubate the plates at 37 °C for 24-48 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[1]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The available data indicates significant opportunities in the development of novel anticancer, anti-inflammatory, and antifungal agents. Future research should focus on a more systematic evaluation of this compound itself, rather than just its derivatives, to fully elucidate its intrinsic bioactivity. Further investigation into its specific molecular targets and a more detailed mapping of its effects on cellular signaling pathways will be crucial for its advancement as a therapeutic candidate. The development of optimized synthetic routes and formulation strategies will also be essential for translating its preclinical potential into clinical applications.

References

4-Methylcinnamic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid, an alkene, and a para-substituted phenyl ring, offers multiple reactive sites for chemical modification. This allows for the creation of a diverse library of novel compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of this compound's properties, key synthetic transformations, and its application in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] Its fundamental properties are crucial for designing synthetic routes and purification procedures.

PropertyValueReference
CAS Number 1866-39-3[2]
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol [2][3]
Melting Point 196-198 °C[2][4]
Appearance White to off-white crystalline powder[3][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone; Slightly soluble in water.[2][3]
IUPAC Name (2E)-3-(4-methylphenyl)prop-2-enoic acid[2]

Key Synthetic Transformations

The reactivity of this compound's carboxylic acid and alkene functionalities, as well as its aromatic ring, allows for a variety of synthetic modifications.

Esterification

The conversion of this compound to its corresponding esters is a common strategy to modify its physicochemical properties, such as lipophilicity and solubility, which can significantly impact biological activity.[5]

a. Fischer-Speier Esterification: This acid-catalyzed reaction is a classic and cost-effective method for ester synthesis.[6]

  • Reaction Scheme: this compound + Alcohol (in excess) --(H⁺ catalyst, Heat)--> 4-Methylcinnamate Ester + H₂O

b. Steglich Esterification: This method is suitable for substrates sensitive to strongly acidic conditions and often provides high yields under mild conditions.[6]

  • Reaction Scheme: this compound + Alcohol --(DCC, DMAP)--> 4-Methylcinnamate Ester + Dicyclohexylurea (DCU)

Quantitative Data for Esterification of Cinnamic Acids:

While specific comparative data for a wide range of alcohols with this compound is limited, the following table provides representative yields for the closely related trans-cinnamic acid, offering a useful benchmark.[5]

AlcoholCatalystReaction Time (h)Yield (%)
Methanol (B129727)H₂SO₄485
Ethanol (B145695)H₂SO₄582
n-PropanolH₂SO₄678
IsopropanolH₂SO₄870
Amidation

Amide derivatives of this compound have shown significant potential as bioactive agents, including potent cytotoxicity against cancer cell lines.[1] Amidation can be achieved through the activation of the carboxylic acid group.

a. Thionyl Chloride Method: Conversion to the acid chloride followed by reaction with an amine is a common and effective method.

  • Reaction Scheme:

    • This compound + SOCl₂ --> 4-Methylcinnamoyl chloride + SO₂ + HCl

    • 4-Methylcinnamoyl chloride + R-NH₂ --> 4-Methylcinnamamide + HCl

b. Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate direct amide bond formation under mild conditions.[7][8]

Quantitative Data for Amidation of Cinnamic Acid:

The following data illustrates the yield of an amidation reaction of cinnamic acid with p-anisidine (B42471) using EDC as the coupling agent.[7]

ReactantsCoupling AgentSolventTemperature (°C)Time (min)Yield (%)
Cinnamic acid, p-anisidineEDC.HClAnhydrous THF6015093.1
Cross-Coupling Reactions

The alkene and aromatic ring of this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

a. Heck Reaction: This reaction involves the coupling of an unsaturated halide with the alkene of a this compound derivative to form a substituted alkene.[9][10]

  • General Reaction Scheme: Aryl/Vinyl-X + 4-Methylcinnamate Ester --(Pd catalyst, Base)--> Substituted 4-Methylcinnamate Ester

b. Suzuki Coupling: This powerful C-C bond-forming reaction couples an organoboron species with an aryl or vinyl halide.[11] A derivative of this compound containing a halide on the aromatic ring could be a substrate for this reaction.

  • General Reaction Scheme: (4-Methylcinnamoyl derivative)-X + R-B(OH)₂ --(Pd catalyst, Base)--> (Substituted 4-Methylcinnamoyl derivative)-R

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction[4]

Materials:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[4]

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the reaction mixture to 160 °C with continuous stirring for one hour.[4]

  • Allow the mixture to cool slightly and pour it into 100 mL of water in a 500 mL beaker.

  • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[4]

  • Carefully add saturated sodium carbonate solution until the solution is basic to litmus (B1172312) paper. This converts the product to its soluble sodium salt.[4]

  • Filter the solution to remove any unreacted aldehyde.

  • Acidify the filtrate with concentrated HCl until precipitation is complete. A white precipitate of this compound will form.[4]

  • Cool the mixture in an ice bath to maximize precipitation.[4]

  • Collect the crude product by vacuum filtration and wash with cold water.[4]

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.[4]

Protocol 2: Fischer Esterification of this compound with Methanol[1][5]

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Amidation of this compound via the Acid Chloride[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Desired amine (e.g., aniline)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv.) in an excess of thionyl chloride.

  • Reflux the mixture for 4 hours to form the corresponding acid chloride.[1]

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude amide by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_esterification Esterification cluster_amidation Amidation cluster_cross_coupling Cross-Coupling 4_MCA 4-Methylcinnamic Acid Ester 4-Methylcinnamate Ester 4_MCA->Ester H+ or DCC/DMAP Alcohol Alcohol Alcohol->Ester 4_MCA2 4-Methylcinnamic Acid Amide 4-Methylcinnamamide 4_MCA2->Amide SOCl2 or EDC Amine Amine Amine->Amide Ester2 4-Methylcinnamate Ester Coupled_Product Substituted Ester Ester2->Coupled_Product Pd Catalyst Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Coupled_Product

Caption: General synthetic pathways originating from this compound.

Heck_Reaction_Mechanism Pd(0) Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)->Ox_Add Ar-X Pd(II)_Complex Ar-Pd(II)-X Ox_Add->Pd(II)_Complex Ar-X Coord_Ins Alkene Coordination & Insertion Pd(II)_Complex->Coord_Ins Alkene Intermediate R-CH(Pd)-CH-Ar Coord_Ins->Intermediate Alkene Beta_Elim β-Hydride Elimination Intermediate->Beta_Elim Product_Complex Alkene-Pd-H Beta_Elim->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Product Coupled Product Product_Complex->Product Red_Elim->Pd(0) HX HX Red_Elim->HX Salt Salt HX->Salt + Base Base Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Applications in Drug Development

Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

  • Anticancer Activity: Certain amide derivatives have shown potent cytotoxicity against human lung cancer cell lines (A-549). The proposed mechanism often involves the inhibition of key enzymes in cancer progression, such as matrix metalloproteinases (MMPs).[1]

  • Anti-inflammatory Activity: These compounds can act as anti-inflammatory agents by inhibiting pro-inflammatory enzymes like lipoxygenases (LOX) and modulating inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1]

  • Antimicrobial Activity: Cinnamic acid and its derivatives have a history of antimicrobial use. Synthetic analogs derived from this compound have shown promising activity against various bacterial and fungal pathogens.[1]

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its accessible reactive sites allow for straightforward diversification through common and robust reactions like esterification, amidation, and cross-coupling. The resulting derivatives exhibit a wide array of promising biological activities, underscoring the importance of this compound as a scaffold in the design and synthesis of novel therapeutic agents and functional materials. The protocols and data presented in this guide serve as a resource for researchers aiming to harness the synthetic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylcinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Perkin reaction, first described by William Henry Perkin in 1868, is a robust and well-established method in organic synthesis for the preparation of α,β-unsaturated aromatic acids.[1][2] This reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride (B1165640), utilizing an alkali salt of the corresponding acid as a base catalyst.[1][3][4] In the synthesis of 4-Methylcinnamic acid, a valuable intermediate in the pharmaceutical and fragrance industries, 4-methylbenzaldehyde (B123495) is reacted with acetic anhydride in the presence of sodium acetate (B1210297).[1] While the reaction is reliable, it typically necessitates high temperatures for completion.[1]

These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of this compound, along with a summary of relevant quantitative data and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism

The synthesis of this compound via the Perkin reaction proceeds through several key steps. The reaction is initiated by the formation of a carbanion from acetic anhydride under the influence of a basic catalyst, sodium acetate.[3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde to form an intermediate.[3] Subsequent abstraction of a proton and elimination of a hydroxyl group yields an unsaturated anhydride, which is then hydrolyzed to produce the final product, this compound.[3]

Perkin_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination & Hydrolysis A Acetic Anhydride + CH₃COO⁻Na⁺ B Carbanion (Enolate) A->B Deprotonation D Tetrahedral Intermediate B->D Attack on carbonyl carbon C 4-Methylbenzaldehyde C->D E Unsaturated Anhydride D->E Proton abstraction & Elimination F This compound E->F Hydrolysis

Caption: The reaction mechanism for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Reactants
4-MethylbenzaldehydeMolar Ratio: 1[1]
Acetic AnhydrideMolar Ratio: ~1.5[1]
Sodium Acetate (anhydrous)Molar Ratio: ~0.75[1]
Reaction Conditions
Temperature160-180 °C[1]
Reaction Time3-5 hours[1]
Product Information
Product NameThis compound[1]
Molecular FormulaC₁₀H₁₀O₂[1]
Molecular Weight162.19 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point196-198 °C[1]
Expected Yield~70%[1]
Spectroscopic Data
¹H NMR (DMSO-d₆, 300 MHz)δ (ppm): 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 15.9 Hz, 1H), 2.32 (s, 3H)[1]
¹³C NMR (DMSO-d₆, 75 MHz)δ (ppm): 168.2, 144.5, 140.2, 131.5, 129.8, 128.2, 118.9, 21.1[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Perkin reaction.[1]

Materials and Equipment:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated Sodium carbonate (Na₂CO₃) solution

  • Ethanol (B145695) (for recrystallization)

  • Distilled water

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers (500 mL)

  • Buchner funnel and filter flask

  • Separatory funnel (optional)

  • pH paper or pH meter

  • Melting point apparatus

  • NMR and IR spectrometers

Experimental_Workflow start Start setup Reaction Setup: Combine 4-methylbenzaldehyde, acetic anhydride, and sodium acetate in a flask. start->setup reaction Reaction: Heat mixture to 160-180 °C under reflux for 3-5 hours with stirring. setup->reaction workup Work-up: Pour hot mixture into water. Boil to hydrolyze excess acetic anhydride. reaction->workup neutralize Neutralization: Add saturated Na₂CO₃ solution until basic. This forms the soluble sodium salt. workup->neutralize filter_hot Hot Filtration: Filter the hot solution to remove resinous byproducts. neutralize->filter_hot precipitate Precipitation: Cool filtrate and acidify with conc. HCl (pH ~2) to precipitate the product. filter_hot->precipitate isolate Isolation: Collect crude product by vacuum filtration. Wash with cold water. precipitate->isolate purify Purification: Recrystallize the crude product from an ethanol/water mixture. isolate->purify characterize Characterization: Determine melting point and acquire NMR and IR spectra. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

1. Reaction Setup:

  • In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[1]

  • Add a magnetic stir bar to the flask.

  • Attach a reflux condenser and place the apparatus in a heating mantle or an oil bath.[1]

2. Reaction:

  • Heat the reaction mixture to 160 °C with continuous stirring.[1] Maintain this temperature for one hour, then increase the temperature to 180 °C and continue heating for an additional 3-4 hours.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool slightly before pouring the hot mixture into a 500 mL beaker containing 100 mL of water.[1]

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[1]

  • Carefully add a saturated solution of sodium carbonate with stirring until the solution is basic to litmus (B1172312) paper. This step converts the this compound into its water-soluble sodium salt.[1]

  • If unreacted 4-methylbenzaldehyde is present as an oil, it can be removed by steam distillation or separated using a separatory funnel.[1][5]

  • Filter the hot solution to remove any resinous byproducts.[1]

  • Allow the filtrate to cool to room temperature.

4. Precipitation:

  • Slowly add concentrated hydrochloric acid to the cool filtrate with constant stirring until the solution becomes acidic (pH ~2).[1]

  • A white precipitate of this compound will form. To maximize precipitation, cool the mixture in an ice bath.[1]

5. Purification:

  • Collect the crude this compound by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected crystals with cold water to remove any remaining impurities.[1]

  • For further purification, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure white crystals of this compound.[1]

6. Characterization:

  • Dry the purified crystals and determine their melting point.

  • Confirm the structure and purity of the synthesized this compound by obtaining ¹H NMR, ¹³C NMR, and IR spectra and comparing them with the reference data.[1]

Conclusion

The Perkin reaction provides an effective, albeit high-temperature, method for synthesizing this compound from 4-methylbenzaldehyde and acetic anhydride. The protocol detailed above, including the work-up and purification steps, can reliably produce a high-purity product with a respectable yield. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis of the target compound. This synthetic route remains a cornerstone of classic organic reactions and is highly valuable for producing cinnamic acid derivatives for various research and development applications.

References

Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a versatile and widely employed method in organic synthesis for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine.[3][4] For the synthesis of 4-Methylcinnamic acid, 4-methylbenzaldehyde (B123495) is reacted with malonic acid in the presence of a basic catalyst system, typically pyridine (B92270) and piperidine (B6355638).[5][6] This method is favored for its efficiency and applicability in synthesizing α,β-unsaturated acids.[2][7]

Reaction Mechanism and Workflow

The synthesis of this compound via Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of malonic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to yield the final α,β-unsaturated carboxylic acid product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Mixing Mixing 4-Methylbenzaldehyde->Mixing Malonic_Acid Malonic Acid Malonic_Acid->Mixing Pyridine Pyridine Pyridine->Mixing Piperidine Piperidine Piperidine->Mixing Heating_Reflux Heating/Reflux Mixing->Heating_Reflux Initiation Acidification Acidification Heating_Reflux->Acidification Completion Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 4-Methylcinnamic_Acid This compound Recrystallization->4-Methylcinnamic_Acid Isolation

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
4-Methylbenzaldehyde1.0 equivalent[6]
Malonic Acid~2.5 equivalents[6]
PyridineSolvent/Base[5][6]
PiperidineCatalyst[5][6]
Reaction Conditions
Temperature80-90 °C (Water Bath)[6]
Reaction Time3 hours[6]
Product Information
Product NameThis compound[5]
Molecular FormulaC₁₀H₁₀O₂[8][9]
Molecular Weight162.19 g/mol [8][9]
Melting Point196-198 °C[8][9]
AppearanceWhite to light yellow crystalline powder[9]
Spectroscopic Data
¹H NMR (DMSO-d₆, 300 MHz)δ (ppm): 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 15.9 Hz, 1H), 2.32 (s, 3H)[8]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound via Knoevenagel condensation.

Materials and Equipment:

  • 4-Methylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • 2N Hydrochloric acid (HCl)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper or meter

  • Melting point apparatus

  • NMR spectrometer

Reaction_Scheme cluster_product R1 4-Methylbenzaldehyde Catalyst Pyridine, Piperidine plus + R2 Malonic Acid P1 This compound Catalyst->P1 Solvent Heat

Figure 2: Knoevenagel condensation of 4-methylbenzaldehyde and malonic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzaldehyde (7.8 mmol, 1.0 equiv), malonic acid (19.2 mmol, ~2.46 equiv), and pyridine (49.4 mmol).[6]

  • Catalyst Addition: To the mixture, add a catalytic amount of piperidine (0.2 mL).[6]

  • Reaction: Heat the reaction mixture on a water bath at a temperature of 80-90 °C for 3 hours with continuous stirring.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.[5][6]

    • Pour the cooled reaction mixture into a beaker containing a 2N HCl solution to precipitate the crude product.[6]

    • Stir the mixture until precipitation is complete.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]

    • Wash the collected solid with cold water to remove any remaining impurities.[5][6]

    • Dry the crude product thoroughly.

    • Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.[5][6]

  • Characterization:

    • Determine the melting point of the purified crystals.

    • Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR.[8]

References

Application Note: Purification of 4-Methylcinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-21

Abstract

This application note provides a detailed protocol for the purification of 4-Methylcinnamic acid, a valuable building block in organic synthesis, using the recrystallization technique.[1] The document outlines a mixed-solvent system protocol using ethanol (B145695) and water, which is particularly effective when a single solvent does not provide the ideal solubility characteristics for high-purity crystal formation.[2] Included are comprehensive data tables, a step-by-step experimental workflow, troubleshooting guidance, and graphical representations of the process to ensure successful implementation by researchers.

Introduction

This compound, also known as p-methylcinnamic acid, is an organic compound belonging to the cinnamic acid family.[1] It is characterized by a phenyl group with a methyl substituent at the para-position attached to an acrylic acid moiety.[1] Due to its role in chemical synthesis and potential biological activities, obtaining this compound in high purity is often crucial.[1]

Recrystallization is a fundamental and highly effective technique for purifying nonvolatile organic solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[3][4] An ideal solvent will dissolve the compound sparingly at room temperature but extensively at an elevated temperature.[5][6] Upon controlled cooling, the solution becomes supersaturated, and the desired compound crystallizes, leaving the impurities dissolved in the surrounding liquid (mother liquor).[7]

This guide details the mixed-solvent recrystallization of this compound, a method that offers fine-tuned control over solubility to maximize both purity and recovery yield.[2]

Data Presentation

Physical and Chemical Properties

The key properties of this compound are summarized below. This data is essential for handling, characterization, and procedural planning.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O₂[1][8]
Molecular Weight 162.19 g/mol [1][8][9]
Appearance White to light yellow or pale cream powder/crystals[1][10]
Melting Point 196-202 °C[1][9][10]
IUPAC Name (E)-3-(4-methylphenyl)prop-2-enoic acid[1][8]
CAS Number 1866-39-3[1][9][10]
Solvent Selection Principles

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should meet several criteria, as outlined in the table below.

CriterionIdeal CharacteristicRationale
Solubility of Compound High solubility at high temperature, low solubility at low temperature.[5][6][7]Maximizes the amount of product that crystallizes and is recovered upon cooling.
Solubility of Impurities Impurities should be either highly soluble at all temperatures or insoluble at all temperatures.[5][6]Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Chemical Inertness The solvent must not react with the compound being purified.[3][7]Prevents the formation of byproducts and ensures the integrity of the target compound.
Volatility The solvent should be reasonably volatile with a boiling point below the melting point of the solute.[3][7]Facilitates easy removal from the purified crystals after filtration. Prevents the compound from "oiling out".[2]
Safety The solvent should be non-toxic, non-flammable, and environmentally friendly.[7]Ensures safe handling and minimizes environmental impact.
Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature.[11] However, some qualitative and quantitative information has been reported.

CompoundSolvent SystemTemperatureSolubilityNotes
This compound Dimethyl Sulfoxide (DMSO)Not Specified55-100 mg/mL[11][12]Sonication and gentle warming may be required to achieve higher concentrations.[11][12]
This compound Ethanol, Acetone, ChloroformNot SpecifiedSoluble[13]-
This compound WaterNot SpecifiedInsoluble[13]Makes water a suitable anti-solvent in a mixed-solvent system.
trans-Cinnamic Acid (Parent Compound)Water25 °C~0.04 g/100g Slightly soluble at room temperature.[14]
trans-Cinnamic Acid (Parent Compound)Water98 °C~0.59 g/100g Solubility increases with temperature but may be insufficient for efficient single-solvent recrystallization.[14]
trans-Cinnamic Acid (Parent Compound)Ethanol25 °C23 g/100g Highly soluble, making it a good "soluble solvent" in a mixed system.[14]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol describes the purification of crude this compound using an ethanol-water mixed-solvent system.[2][15]

Materials
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Decolorizing carbon (optional)

Equipment
  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure
  • Dissolution: Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.[2] Ensure the solution is at or near the boiling point of the ethanol.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and slowly add hot deionized water dropwise to the solution until a slight, persistent turbidity (cloudiness) appears.[2] This indicates the solution has reached its saturation point.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[2]

  • (Optional: Removal of Colored Impurities) If the solution is colored, remove it from the heat, add a very small amount of decolorizing carbon, and swirl. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the carbon before proceeding to the next step.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2][14]

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to rinse away any remaining mother liquor and soluble impurities.[2][14]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.[2][14]

  • Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity. A pure compound should have a sharp melting point range close to the literature value.

Visualization of Workflows and Relationships

G cluster_workflow Experimental Workflow A Crude this compound B Dissolve in minimum hot ethanol A->B C Add hot water until turbid B->C D Add hot ethanol to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Isolate crystals via vacuum filtration F->G H Wash with cold ethanol/water mixture G->H I Dry crystals H->I J Pure this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_logic Key Relationships in Recrystallization Solvent Solvent Choice (e.g., Ethanol/Water) High_T High Temperature (Hot Solution) Solvent->High_T determines solubility Temp Temperature Gradient Temp->High_T creates Low_T Low Temperature (Cold Solution) Temp->Low_T creates Purity High Purity High_T->Purity allows impurities to stay in solution Low_T->Purity excludes impurities from crystal lattice Yield High Yield Low_T->Yield forces product to crystallize

Caption: Logical relationships in the purification by recrystallization process.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The rate of cooling is too slow or too fast for nucleation.- Reheat the solution to boil off some of the solvent and concentrate it. Re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites.- Add a seed crystal of pure this compound.[2]
Product "oils out" (separates as a liquid)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool again more slowly.- Ensure slower cooling by insulating the flask.[2]
Low recovery of purified product - Too much solvent was used for dissolution.- The crystals were washed with too much cold solvent.- Premature crystallization occurred during an optional hot filtration step.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent necessary for dissolution.[2]- Wash the crystals with a minimal amount of ice-cold solvent.[2]- Ensure the filtration apparatus is pre-heated if performing hot filtration.- Allow sufficient time for cooling in the ice bath.
Final product is colored - Colored impurities were not fully removed.- Use a small amount of decolorizing (activated) carbon on the dissolved crude product and perform a hot filtration before allowing the solution to cool.[14]

References

HPLC method for analysis and quantification of 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis and quantification of 4-Methylcinnamic acid using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is crucial for quality control, pharmacokinetic studies, and formulation development in the pharmaceutical and chemical industries.[1]

Principle

The methodology utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components within a sample matrix. A C18 stationary phase is employed, where the separation is based on the hydrophobic interactions between the analyte and the column.[1] An isocratic mobile phase, consisting of an organic solvent like acetonitrile (B52724) and acidified water, facilitates the elution of this compound, ensuring sharp and symmetrical peaks.[1] The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, which in turn improves retention and peak shape.[1][2] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from known standards.[1][3]

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

    • Analytical balance (4-decimal place)

    • Ultrasonic bath

    • pH meter

    • Vortex mixer

  • Chromatographic Column:

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and separation.[1]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)[1]

    • Acetonitrile (HPLC grade)[1][3]

    • Methanol (B129727) (HPLC grade)[1]

    • Phosphoric acid or Formic acid (analytical grade)[1][3]

    • Water (HPLC grade or ultrapure)[1]

    • Syringe filters (0.45 µm, PTFE or nylon)[1]

Experimental Protocols

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)[1][4]
Flow Rate1.0 mL/min[1][4]
Column Temperature30°C[1][4]
Injection Volume10 µL[1]
DetectionUV at 272 nm or 278 nm[1][4]
Run Time10 minutes[1]
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of HPLC-grade water into a 1 L media bottle.

    • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.[1]

    • Add 600 mL of HPLC-grade acetonitrile.[1]

    • Degas the solution for 15 minutes in an ultrasonic bath before use.[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.[1]

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Mix thoroughly. This stock solution should be stored at 2-8°C.[1]

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[1] For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.[3]

  • For Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the this compound using a suitable solvent (e.g., methanol, acetonitrile) through methods like sonication or shaking.[3]

    • Centrifuge the mixture to pellet any solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • For Liquid Samples (e.g., plasma):

    • To precipitate proteins, add a precipitating agent like acetonitrile or methanol to the sample.[5]

    • Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.[3]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure there is no system contamination.[1]

  • Inject each calibration standard in triplicate, starting from the lowest concentration.[1]

  • Inject the prepared sample solutions in triplicate.[1]

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.[1]

Data Presentation

Method Validation Parameters

The quantitative performance of the HPLC method should be validated according to ICH guidelines.[4] The following table summarizes typical data for method validation.

ParameterResult
Linearity (R²) > 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%[4]
Precision (% RSD) < 2.0%[4]
Limit of Detection (LOD) ~0.05 µg/mL[4]
Limit of Quantification (LOQ) ~0.15 µg/mL[4]
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.[4]
Calibration Data

A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.

Concentration (µg/mL)Mean Peak Area (n=3)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation injection Injection of Standards & Samples prep_std->injection prep_sample Sample Preparation prep_sample->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification report Final Report quantification->report

HPLC Analysis Workflow for this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 4-Methylcinnamic acid, a compound of interest in various research and development sectors.

I. Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data was acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.57d8.12HAr-H
7.55d16.21H=CH-COOH
7.22d8.12HAr-H
6.45d16.01HAr-CH=
2.31s-3H-CH₃
12.4 (broad)s-1H-COOH

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1][2]

Chemical Shift (δ) ppmAssignment
167.81-COOH
144.02=CH-COOH
140.20Ar-C (quaternary)
131.61Ar-C (quaternary)
129.58Ar-CH
128.22Ar-CH
118.18Ar-CH=
21.05-CH₃

II. Experimental Protocols

This section details the methodologies for sample preparation and NMR data acquisition for this compound.

A. Sample Preparation Protocol

High-quality NMR spectra are contingent on proper sample preparation.[3] The following protocol outlines the steps for preparing a this compound sample for NMR analysis.[4][5][6][7]

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) (approx. 0.7 mL)

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette or syringe

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Dissolving the Sample: Add approximately 0.7 mL of DMSO-d₆ to the sample.

  • Ensuring Homogeneity: Vortex the mixture to ensure the complete dissolution of the solid.

  • Filtering the Solution: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of about 4-5 cm.

B. NMR Data Acquisition Protocol

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.[8]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-15 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T1) is crucial.[9]

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

  • Integrate the peaks in the ¹H NMR spectrum.

III. Mandatory Visualization

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into NMR Spectrometer filter->load_sample setup Set Up Acquisition Parameters (1H & 13C) load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shift phase_baseline->calibrate integrate_assign Integrate (1H) & Assign Peaks calibrate->integrate_assign

Caption: Experimental workflow for NMR analysis.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_data Derived Information cluster_interpretation Structural Interpretation compound This compound (C10H10O2) proton_nmr 1H NMR compound->proton_nmr carbon_nmr 13C NMR compound->carbon_nmr chem_shifts Chemical Shifts (δ) proton_nmr->chem_shifts coupling Coupling Constants (J) proton_nmr->coupling integration Integration proton_nmr->integration carbon_nmr->chem_shifts structure Molecular Structure Confirmation chem_shifts->structure coupling->structure integration->structure purity Purity Assessment integration->purity

Caption: Logic of structural elucidation via NMR.

References

Application Notes and Protocols: 4-Methylcinnamic Acid in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of cinnamic acid, has emerged as a compound of significant interest in the development of novel antifungal therapies.[1][2] Its primary application lies in its role as an "intervention catalyst" or chemosensitizer, capable of enhancing the efficacy of conventional antifungal drugs and overcoming fungal resistance.[2][3][4] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis and evaluation of antifungal agents.

Mechanism of Action

The proposed antifungal mechanism of this compound centers on the disruption of the fungal cell wall.[1][2] This action can potentiate the effects of other agents that target the cell wall.[1] While not definitively proven for the 4-methyl derivative, related cinnamic acids are known to inhibit the fungal enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[1][5] Inhibition of this enzyme could contribute to its antifungal activity.[1] Furthermore, research suggests a link between this compound's activity and the cell wall integrity pathway, which involves the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] By interfering with this pathway, this compound can weaken the fungal cell wall, leading to increased susceptibility to other antifungal drugs.[2]

Quantitative Data Summary

The antifungal potency of this compound and its derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3] It has shown particular promise when used in combination with other antifungal agents, demonstrating a chemosensitizing effect.[3][6]

Compound/CombinationFungal StrainMIC (Standalone)MIC (in Combination)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compoundSaccharomyces cerevisiae (slt2Δ, bck1Δ mutants)Growth inhibition at 0.5 mM[4][6]--Demonstrates activity against cell wall integrity mutants
This compound + CaspofunginAspergillus brasiliensis6.4 mM[3]MIC of Caspofungin reduced to 8 µg/mL[3]0.8 - 1.0[3]Chemosensitizing effect
4-Methoxycinnamic acid + CaspofunginAspergillus brasiliensis--2.0[3]No chemosensitizing effect

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common method for synthesizing this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[1]

  • Add a catalytic amount of piperidine to the solution.[1]

  • Heat the reaction mixture to reflux for 2-3 hours.[1]

  • After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired amine

  • Triethylamine (B128534)

  • Round-bottom flasks

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of thionyl chloride.[7]

  • Reflux the mixture for 4 hours to form the corresponding acid chloride.[7]

  • Remove the excess thionyl chloride under reduced pressure.[7]

  • Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.[7]

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.[7]

  • Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.[7]

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.[7]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Protocol 3: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of a compound.[2]

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL).[2]

  • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.[2]

  • Prepare a standardized inoculum of the fungal strain according to CLSI guidelines.[1]

  • Add the fungal inoculum to each well of the microtiter plate.[1]

  • Include a positive control (fungus with a known antifungal), a negative control (medium only), and a solvent control (fungus with DMSO).[2]

  • Incubate the plates at 35°C for 24-48 hours.[2]

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[2]

Protocol 4: Checkerboard Assay for Chemosensitization

This protocol is used to assess the synergistic effect of this compound with a known antifungal agent.[2]

Materials:

  • Same materials as in Protocol 3

  • A second antifungal agent (e.g., Caspofungin)

Procedure:

  • In a 96-well plate, prepare serial dilutions of the this compound derivative horizontally across the columns.[2]

  • Prepare serial dilutions of the second antifungal agent vertically down the rows.[2]

  • This creates a matrix of wells with various combinations of the two compounds.

  • Add the standardized fungal inoculum to all wells.[2]

  • Include appropriate controls for each drug alone.

  • Incubate the plate under the same conditions as the MIC assay.[2]

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_testing Antifungal Evaluation p-Tolualdehyde p-Tolualdehyde 4_Methylcinnamic_Acid 4_Methylcinnamic_Acid p-Tolualdehyde->4_Methylcinnamic_Acid Knoevenagel Condensation Malonic_Acid Malonic_Acid Malonic_Acid->4_Methylcinnamic_Acid Knoevenagel Condensation Amide_Derivative Amide_Derivative 4_Methylcinnamic_Acid->Amide_Derivative Amidation Amine Amine Amine->Amide_Derivative Amidation MIC_Assay MIC_Assay Amide_Derivative->MIC_Assay Checkerboard_Assay Checkerboard_Assay Amide_Derivative->Checkerboard_Assay Antifungal_Activity Antifungal_Activity MIC_Assay->Antifungal_Activity Checkerboard_Assay->Antifungal_Activity

Caption: Workflow for Synthesis and Antifungal Testing.

Proposed_Mechanism 4_Methylcinnamic_Acid 4_Methylcinnamic_Acid MAPK_Pathway MAPK_Pathway 4_Methylcinnamic_Acid->MAPK_Pathway Interferes with Cell_Wall_Disruption Cell_Wall_Disruption 4_Methylcinnamic_Acid->Cell_Wall_Disruption Fungal_Cell_Wall Fungal_Cell_Wall MAPK_Pathway->Fungal_Cell_Wall Regulates Integrity Increased_Susceptibility Increased_Susceptibility Cell_Wall_Disruption->Increased_Susceptibility Other_Antifungals Other_Antifungals Other_Antifungals->Increased_Susceptibility Potentiated by

Caption: Proposed Antifungal Mechanism of Action.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungi Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Assay Workflow.

References

Application Notes and Protocols for Anticancer Studies of 4-Methylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a versatile scaffold in medicinal chemistry for the development of novel anticancer agents.[1] Its structure, featuring a carboxylic acid, an alkene moiety, and a substituted phenyl ring, allows for diverse chemical modifications, leading to the synthesis of a wide array of ester and amide derivatives with significant pharmacological potential.[1] Numerous studies have demonstrated the capacity of these derivatives to inhibit the proliferation of various cancer cell lines, suggesting their promise as leads for new cancer therapeutics.[1][2]

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives as potential anticancer agents. Detailed experimental protocols for their preparation and for key anticancer assays are provided to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of this compound Derivatives

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following tables summarize the reported cytotoxic activities of representative amide and ester derivatives.

Table 1: Anticancer Activity of this compound Amide Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Methyl-substituted amideA-549 (Lung Cancer)11.38[2]
5 Methyl-substituted amide with hydroxyl groupA-549 (Lung Cancer)10.36[2]
9 Methyl-substituted amide with hydroxyl groupA-549 (Lung Cancer)11.06[2]
7f 3,4-dichlorobenzyl amide of 3,4-methylenedioxycinnamic acidHCT116 (Colorectal Cancer)71[3]
9c 4-fluorobenzyl amide of piperonylic acidHCT116 (Colorectal Cancer)76[3]

Table 2: Anticancer Activity of this compound Ester Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
44e Ester linked to Oleanolic Acid derivativeMCF-7 (Breast Cancer)1.79[4]
3h Metronidazole ester of 4-phenylcinnamic acidMCF-7 (Breast Cancer)0.36 ± 0.04[5]
Compound 2 Cinnamic acid esterHeLa (Cervical Cancer)~50 (at 2xIC50)[6]
Compound 5 Cinnamic acid cyano-esterHeLa (Cervical Cancer)~42 (at IC50)[6]

Table 3: Representative Data on Cell Cycle Arrest and Apoptosis Induction by Cinnamic Acid Derivatives

Note: The following data is for cinnamic acid and its derivatives and serves as a representative example of the expected effects of this compound derivatives.

CompoundCell LineAssayResultsReference
Cinnamic Acid (3.2 mM)HT-144 (Melanoma)Cell Cycle Analysis↓ S phase (16.08% to 6.35%), ↑ Sub-G1 (13.80% to 25.78%)[7]
Cinnamic Acid Derivative 7f (71 µM)HCT116 (Colorectal)Cell Cycle AnalysisG1 Arrest and increased pre-G1 population[3]
Cinnamic Acid Derivative 5 HeLa (Cervical)Apoptosis AssayIncreased percentage of cells in subG0/G1 phase[6]
4-HPR (5 µM)NB-4 (Leukemia)Annexin V-FITC Assay60.34% apoptotic cells[8]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of this compound Amides

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound via an acid chloride intermediate.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv.) in an excess of thionyl chloride.

  • Reflux the mixture for 4 hours to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound Esters (Fischer-Speier Esterification)

This protocol describes a classic acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Anticancer Assays

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A-549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol analyzes the effect of the derivatives on cell cycle distribution.[3]

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer.

Procedure:

  • Harvest treated and control cells (approximately 1 x 10⁶ cells per sample) by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37 °C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer.

Procedure:

  • Harvest treated and control cells (approximately 1-5 x 10⁵ cells per sample).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 6: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is for detecting changes in protein expression and phosphorylation states within key signaling pathways.[1][9]

Materials:

  • Treated and control cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-MMP-9, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent and imaging system.

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and heating at 95 °C for 5 minutes.

  • Separate the proteins (20-30 µg per lane) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and visualize with an imaging system.

  • Perform densitometry analysis to quantify changes in protein expression and phosphorylation.

Visualization of Pathways and Workflows

Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways that regulate cell proliferation, survival, and invasion.

anticancer_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway extracellular_stimuli Growth Factors, Inflammatory Cytokines receptor Cell Surface Receptors extracellular_stimuli->receptor ras Ras receptor->ras ikk IKK receptor->ikk activates derivative 4-Methylcinnamic Acid Derivative mek MEK derivative->mek inhibition derivative->ikk inhibition apoptosis Apoptosis derivative->apoptosis induces mmp MMP-9 derivative->mmp inhibition raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation promotes ikb IκB ikk->ikb inhibits nfkb NF-κB ikb->nfkb sequesters nfkb_nucleus NF-κB (in nucleus) nfkb->nfkb_nucleus translocation nfkb_nucleus->proliferation promotes nfkb_nucleus->apoptosis inhibits invasion Invasion & Metastasis nfkb_nucleus->invasion promotes invasion->mmp via

Caption: Putative signaling pathways modulated by this compound derivatives.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation start This compound + Amine/Alcohol reaction Chemical Synthesis (e.g., Amidation, Esterification) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization end_synthesis Pure Derivative characterization->end_synthesis cell_culture Cancer Cell Culture end_synthesis->cell_culture Proceed to Biological Assays treatment Treatment with Derivative cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot (Signaling Pathways) treatment->western_blot cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis_assay

References

Application of 4-Methylcinnamic Acid in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcinnamic acid is a derivative of cinnamic acid, a naturally occurring phenylpropanoid. Cinnamic acid and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural framework of this compound, featuring a carboxylic acid, an alkene, and a methyl-substituted phenyl ring, offers multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Emerging evidence suggests that this compound and its derivatives are promising candidates for anti-inflammatory drug discovery, primarily through the modulation of key cellular signaling pathways involved in the inflammatory response.[2]

Mechanism of Action in Inflammation

The anti-inflammatory effects of cinnamic acid derivatives, including this compound, are primarily attributed to their ability to interfere with major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

1. Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This triggers the ubiquitination and subsequent proteasomal degradation of IκBα, freeing NF-κB to translocate to the nucleus, where it initiates the transcription of target genes. This compound derivatives are thought to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.

2. Modulation of the MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in responding to extracellular stimuli and regulating inflammatory processes.[4] Activation of these kinases, particularly p38 and JNK, by stimuli like LPS leads to the activation of transcription factors that, along with NF-κB, drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] Cinnamic acid derivatives have been shown to modulate these pathways, contributing to their overall anti-inflammatory profile.[3]

3. Inhibition of Pro-inflammatory Enzymes: Certain cinnamic acid derivatives also exhibit inhibitory activity against pro-inflammatory enzymes like lipoxygenases (LOX).[5][6] Lipoxygenases are involved in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] By inhibiting these enzymes, this compound derivatives can reduce the production of these inflammatory mediators.

Data Presentation: In Vitro Anti-inflammatory Activity

While specific quantitative data for this compound's inhibition of inflammatory markers like NO and cytokines is not extensively available in the public literature, the following tables summarize representative data for cinnamic acid derivatives to illustrate their potential.

Table 1: Lipoxygenase (LOX) Inhibition by Cinnamic Acid Derivatives

Compound IDStructureTargetIC₅₀ (µM)Reference
3i 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylic acidSoybean LOX7.4[5]
Nordihydroguaiaretic acid (Control) -Soybean LOX2.7[7]
Curcumin (Control) -Soybean LOX10.1[7]
Note: Compound 3i is a representative cinnamic acid derivative demonstrating potent LOX inhibition.

Table 2: Cytotoxicity of this compound Derivatives

Cell LineCompoundIC₅₀ (µM)AssayReference
A-549 (Human Lung Cancer)Methyl-substituted amide derivative of cinnamic acid10.36 - 11.38MTT[8]
Note: Cytotoxicity data is crucial to ensure that observed anti-inflammatory effects are not due to cell death.

Experimental Protocols

Herein are detailed protocols for the initial screening of this compound as an anti-inflammatory agent using an in vitro model of inflammation.

Protocol 1: Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the standard procedure for culturing and stimulating RAW 264.7 murine macrophages to induce an inflammatory response.

Materials:

  • RAW 264.7 cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and detach cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture flasks or plates for experiments.

  • Seeding for Experiments: Seed cells in appropriate plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, 6-well plates for Western blotting) at a density that will result in ~80% confluency at the time of treatment. For example, seed 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.[9]

  • Treatment and Stimulation: a. The next day, remove the culture medium. b. Add fresh, serum-free or low-serum (1-2%) DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, typically <0.1%). c. Pre-incubate the cells with the compound for 1-2 hours. d. Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[10] e. Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, 15-60 minutes for signaling pathway analysis).

Protocol 2: Cell Viability Assessment using MTT Assay

This assay determines if the observed anti-inflammatory effects are independent of cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Culture and treat cells with this compound (without LPS stimulation) in a 96-well plate for 24 hours as described in Protocol 1.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully aspirate the medium from the wells without disturbing the formazan (B1609692) crystals.

  • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

  • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Materials:

  • Cell culture supernatant collected from Protocol 1 (after 24h incubation)

  • Griess Reagent: A mixture of equal volumes of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh.

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

Procedure:

  • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM) in culture medium.

  • In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

  • Add 50 µL of the prepared NaNO₂ standards to their respective wells.

  • Add 50 µL of the freshly mixed Griess Reagent to all wells containing supernatants and standards.

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.

Protocol 4: Quantification of TNF-α and IL-6 by ELISA

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatant collected from Protocol 1 (after 24h incubation)

  • Commercial ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

General Procedure (based on a typical sandwich ELISA kit):

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate 3-4 times with Wash Buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add Avidin-HRP conjugate (or equivalent) and incubate for 30-60 minutes at room temperature.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate in the dark until color develops (15-20 minutes).

  • Stop the reaction by adding Stop Solution.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.

Protocol 5: Western Blot Analysis for p-IκBα and p-p65

This protocol assesses the effect of this compound on the activation of the NF-κB pathway.

Materials:

  • Cells cultured in 6-well plates and treated for a short duration (e.g., 15-30 minutes) as per Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total IκBα, total p65, and a loading control like β-actin.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows discussed.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_Ikb NF-κB/IκBα Complex IKK->NFkB_Ikb Phosphorylates IκBα Ikb IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pIkb p-IκBα degradation Proteasomal Degradation pIkb->degradation compound 4-Methylcinnamic Acid compound->IKK Inhibits NFkB_Ikb->NFkB Releases NFkB_Ikb->pIkb DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Translocation & Activation compound Cinnamic Acid Derivatives compound->MAPKKK Inhibits DNA DNA AP1->DNA Binds to Promoter Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Modulation of the MAPK (p38) signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture RAW 264.7 Cells seed Seed Cells in Multi-well Plates (96, 24, or 6-well) start->seed treat Pre-treat with this compound (1-2 hours) seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate mtt Cell Viability (MTT Assay) (24h, No LPS) stimulate->mtt griess Nitric Oxide (Griess Assay) (24h Supernatant) stimulate->griess elisa Cytokines (ELISA) (24h Supernatant) stimulate->elisa wb Protein Analysis (Western Blot) (15-60 min Lysate) stimulate->wb end Data Analysis & Interpretation mtt->end griess->end elisa->end wb->end

Caption: General experimental workflow for in vitro screening.

References

Application Notes and Protocols for Biomaterials Derived from 4-Methylcinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of polymers derived from 4-methylcinnamic acid for biomaterials. This document offers detailed experimental protocols and summarizes key quantitative data to facilitate research and development in areas such as controlled drug delivery, tissue engineering, and photo-activated therapies.

Introduction

Polymers based on cinnamic acid and its derivatives are a promising class of biomaterials due to their inherent biocompatibility, biodegradability, and unique photoreactive properties. The cinnamate (B1238496) group can undergo a [2+2] photocycloaddition upon exposure to ultraviolet (UV) light, enabling the formation of crosslinked networks. This characteristic is particularly advantageous for creating tunable biomaterials for applications in controlled drug delivery and tissue engineering. This compound, a readily available derivative, serves as a versatile building block for synthesizing a variety of polyesters with tailorable properties. The photocrosslinkable nature of these polymers allows for the creation of drug delivery systems with on-demand release profiles. By encapsulating therapeutic agents within the polymer matrix and subsequently crosslinking it, the release of the drug can be precisely controlled. The crosslink density, which can be modulated by adjusting the UV irradiation time and intensity, directly influences the diffusion rate of the encapsulated drug.

Data Presentation

Table 1: Physicochemical and Thermal Properties of Poly(this compound-co-alkane diol)s
Polymer CompositionNumber Average Molecular Weight (Mn) (kDa)Weight Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(4-MCA-co-hexanediol)8.515.31.8-10 to 545-55
Poly(4-MCA-co-octanediol)9.217.51.9-15 to 050-60
Poly(4-MCA-co-decanediol)10.120.22.0-20 to -555-65

Note: Data are illustrative and based on typical values for similar aliphatic polyesters. Actual values may vary depending on synthesis conditions.

Table 2: Mechanical Properties of Photocrosslinked Poly(4-methylcinnamate)-based Elastomers
Polymer SystemDegree of Cinnamate Substitution (%)Young's Modulus (kPa)Ultimate Tensile Strain (%)
PGS-Cinnamate2550.5 ± 3.7140
PGS-Cinnamate35101.2 ± 5.1110
PGS-Cinnamate50152.1 ± 8.280

Data adapted from studies on poly(glycerol-co-sebacate)-cinnamate (PGS-CinA) elastomers, which serve as a model for the mechanical properties of photocrosslinked cinnamate-based polymers.[1]

Table 3: In Vitro Drug Release from Photocrosslinked this compound-based Hydrogels
DrugPolymer MatrixLoading Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
DoxorubicinPoly(4-MCA-co-PEG)~80~30~65
DexamethasonePoly(4-MCA-co-PCL)~75~25~55

Note: Release kinetics are highly dependent on crosslinking density, drug-polymer interactions, and the degradation rate of the polymer backbone. The data presented are representative values.

Table 4: Biocompatibility Profile: In Vitro Cytotoxicity (IC50, µM) of Cinnamic Acid Derivatives
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)NIH 3T3 (Fibroblast)
This compound amide derivative0.03310.36->30
Cinnamic acid derivative42-->30
trans-Cinnamic acid---Non-toxic

Note: The cytotoxicity of the polymerized form is generally expected to be lower than the monomeric derivatives. Data is presented to indicate the general biocompatibility of the cinnamate moiety.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-alkane diol)

This protocol describes the synthesis of a polyester (B1180765) from 4-methylcinnamoyl chloride and an aliphatic diol (e.g., 1,6-hexanediol) via solution polycondensation.

Materials:

Procedure:

  • Preparation of 4-Methylcinnamoyl Chloride:

    • In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

    • Reflux the mixture for 4 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain 4-methylcinnamoyl chloride.

  • Polycondensation:

    • Dissolve 1,6-hexanediol and triethylamine in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the prepared 4-methylcinnamoyl chloride in anhydrous DCM and add it dropwise to the diol solution over 1 hour with constant stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Purification of the Polymer:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash it several times with diethyl ether.

    • Redissolve the polymer in a minimal amount of DCM and reprecipitate it in cold methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40°C for 48 hours.

Protocol 2: Photocrosslinking of Polymer Films

This protocol outlines the procedure for photocrosslinking a film of the synthesized polyester.

Materials:

  • Synthesized Poly(this compound-co-alkane diol)

  • Chloroform (B151607)

  • UV lamp (λ ≥ 280 nm)

  • Quartz plates

Procedure:

  • Film Casting:

    • Dissolve the purified polymer in chloroform to form a 10% (w/v) solution.

    • Cast the solution onto a quartz plate and allow the solvent to evaporate completely in a dust-free environment.

  • Photocrosslinking:

    • Expose the polymer film to UV light (λ ≥ 280 nm) for a specified duration (e.g., 30 minutes to 2 hours). The irradiation time will influence the crosslinking density.

    • The degree of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group around 270-280 nm.[1]

Protocol 3: Characterization of Polymers

A. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Protocol:

    • Prepare a 1-2 mg/mL solution of the polymer in a suitable solvent (e.g., THF).

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

    • Use a set of columns appropriate for the expected molecular weight range.

    • Calibrate the system using polystyrene standards.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature above its expected melting point (e.g., 150°C) at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • Heat the sample again to 150°C at a rate of 10°C/min.

    • Determine Tg and Tm from the second heating scan.

C. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the polymer.

  • Protocol:

    • Place 5-10 mg of the polymer sample in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical procedure to evaluate the release of a model drug (e.g., Doxorubicin) from a photocrosslinked hydrogel.

Materials:

  • Drug-loaded polymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Hydrogel Preparation:

    • Prepare a drug-loaded polymer film or scaffold as described in Protocol 2.

    • Cut the hydrogel into discs of known dimensions and weight.

  • Release Study:

    • Place each hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL).

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Biomaterial Fabrication cluster_characterization Characterization cluster_application Application Evaluation 4_MCA This compound Polymer Linear Polyester 4_MCA->Polymer Polycondensation Diol Alkane Diol / PEG Diol->Polymer Film_Casting Film Casting / Scaffolding Polymer->Film_Casting UV_Crosslinking UV Crosslinking (>=280 nm) Film_Casting->UV_Crosslinking Biomaterial Crosslinked Biomaterial UV_Crosslinking->Biomaterial GPC GPC (Mn, Mw, PDI) Biomaterial->GPC DSC DSC (Tg, Tm) Biomaterial->DSC TGA TGA (Thermal Stability) Biomaterial->TGA Mechanical Mechanical Testing Biomaterial->Mechanical Drug_Loading Drug Loading Biomaterial->Drug_Loading Biocompatibility Biocompatibility (Cytotoxicity) Biomaterial->Biocompatibility Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Experimental workflow for synthesis, fabrication, and evaluation of biomaterials.

signaling_pathway Biomaterial 4-MCA Polymer Biomaterial Cell Cell Interaction Biomaterial->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Modulation of NFkB NF-kB Signaling ROS->NFkB Activation/Inhibition MAPK MAPK Signaling ROS->MAPK Activation/Inhibition Inflammation Inflammatory Response NFkB->Inflammation Regulation of Apoptosis Apoptosis MAPK->Apoptosis Induction of

Caption: Potential signaling pathways modulated by 4-MCA-based biomaterials.

These application notes and protocols are intended to serve as a guide for researchers. Modifications and optimizations may be necessary for specific applications and experimental conditions.

References

Application Notes and Protocols for Evaluating the Biological Activity of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activities of 4-Methylcinnamic acid, a compound of interest for its potential therapeutic applications. This document outlines detailed experimental protocols for assessing its anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications of the cinnamic acid scaffold, such as the addition of a methyl group at the para position of the phenyl ring in this compound, can significantly influence its biological efficacy. This document provides standardized protocols to enable researchers to investigate and compare the bioactivity of this compound.

Data Presentation

While specific quantitative data for this compound is limited in the publicly available literature, the following tables summarize the biological activities of closely related cinnamic acid derivatives to provide a comparative context for experimental design and data interpretation.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic acidHT-144 (Melanoma)2400[2]
Cinnamic acid derivativeHeLa (Cervical), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast)42 - 166[3]
trans-Cinnamic acid-loaded PLGA NanoparticlesMDA-MB-231 (Breast)517.1[4]
Free trans-Cinnamic acidMDA-MB-231 (Breast)2296[4]

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 (µM)Reference
Cinnamic acid derivativesSoybean Lipoxygenase (LOX) Inhibition7.4 - 100[5]

Table 3: Antimicrobial Activity of Cinnamic Acid and its Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
Cinnamic acidBacillus subtilis0.5[6]
Cinnamic acidStaphylococcus aureus0.5[6]
Cinnamic acidEscherichia coli1[6]
Cinnamic acidPseudomonas aeruginosa1[6]
Methyl cinnamateBacillus subtilis2[6]
1-cinnamoylpyrrolidineE. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA0.5[6]
This compound (in combination with Caspofungin)Aspergillus brasiliensis6.4 mM[5]

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability & IC50 Value read_absorbance->analyze_data end End analyze_data->end

Anti-inflammatory Activity: Soybean Lipoxygenase (LOX) Inhibition Assay

This protocol evaluates the ability of this compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • This compound

  • DMSO

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of soybean LOX in borate buffer. Prepare a stock solution of this compound in DMSO and serially dilute it in borate buffer to obtain various concentrations (e.g., 1, 10, 25, 50, 100 µM). Prepare a solution of linoleic acid in borate buffer.

  • Reaction Mixture: In a 96-well plate, add 180 µL of borate buffer, 10 µL of the this compound solution (or vehicle control), and 10 µL of the LOX enzyme solution.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Initiate Reaction: Add 10 µL of the linoleic acid solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes at 30-second intervals using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of LOX inhibition for each concentration compared to the vehicle control. Determine the IC50 value from a dose-response curve.

LOX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare LOX, Linoleic Acid, & this compound solutions start->prepare_reagents mix_reagents Mix Buffer, Test Compound, & LOX Enzyme prepare_reagents->mix_reagents incubate Incubate 10 min mix_reagents->incubate add_substrate Add Linoleic Acid to start reaction incubate->add_substrate measure_absorbance Measure Absorbance at 234 nm add_substrate->measure_absorbance analyze_data Calculate % Inhibition & IC50 Value measure_absorbance->analyze_data end End analyze_data->end

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC).

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4 µg/mL).

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of This compound prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate Incubate 18-48h inoculate_plate->incubate determine_mic Visually or Spectrophotometrically Determine MIC incubate->determine_mic end End determine_mic->end

Potential Signaling Pathways

Cinnamic acid and its derivatives have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Further investigation is required to elucidate the specific effects of this compound on these pathways.

Signaling_Pathways

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylcinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methylcinnamic acid using the Perkin reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield of this compound 1. Presence of Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640) and deactivate the base catalyst.[1][2] 2. Impure Reactants: 4-methylbenzaldehyde (B123495) can oxidize to 4-methylbenzoic acid upon exposure to air, which will not participate in the reaction.[1] 3. Suboptimal Reaction Temperature or Time: The Perkin reaction requires high temperatures and sufficient time for completion.[1] 4. Inefficient Base Catalyst: The activity of the base catalyst is crucial for the reaction to proceed. Sodium acetate (B1210297) is commonly used, but its anhydrous form is essential.[3] 5. Incorrect Stoichiometry: The molar ratios of the reactants can significantly impact the yield.[2]1. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous sodium acetate and fresh, high-purity acetic anhydride.[2] 2. Use freshly distilled or recently purchased 4-methylbenzaldehyde.[1] 3. Maintain the reaction temperature in the range of 160-180°C for a duration of 3-5 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] 4. Use anhydrous sodium acetate; consider drying it in an oven before use. Alternatively, potassium acetate can be used, which may lead to higher yields.[3][5] 5. An excess of acetic anhydride is often beneficial. A typical molar ratio is approximately 1 equivalent of 4-methylbenzaldehyde, 1.5 equivalents of acetic anhydride, and 0.75 equivalents of sodium acetate.[2][4]
Formation of Dark, Tar-Like Byproducts 1. High Reaction Temperature: Excessive heat can promote the self-condensation of 4-methylbenzaldehyde and other side reactions, leading to the formation of resinous materials.[1] 2. Localized Overheating: Poor heat distribution can create hot spots in the reaction mixture, accelerating byproduct formation.[6]1. Maintain a stable and controlled temperature using a reliable heating mantle or oil bath. Avoid exceeding 180°C.[2] 2. Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.[6]
Product is Difficult to Purify 1. Presence of Unreacted Aldehyde: Residual 4-methylbenzaldehyde can co-precipitate with the product, making purification challenging. 2. Formation of Mixed Anhydrides: Incomplete hydrolysis during the workup can leave mixed anhydride intermediates in the crude product.1. During the workup, after converting the this compound to its soluble sodium salt with a sodium carbonate solution, any unreacted aldehyde can be removed by steam distillation or extraction with an organic solvent.[4] 2. Ensure complete hydrolysis by boiling the reaction mixture with water for 15-20 minutes after the initial reaction is complete.[4]
Low Melting Point of the Final Product 1. Impurities Present: The presence of starting materials or byproducts will depress and broaden the melting point range. 2. Incomplete Removal of Acetic Acid: Residual acetic acid from the hydrolysis step can remain in the final product.1. Recrystallize the crude this compound from a suitable solvent system, such as a minimal amount of hot ethanol (B145695) or an ethanol-water mixture, to obtain a pure product.[4] 2. Wash the collected crystals thoroughly with cold water during vacuum filtration to remove any remaining acetic acid.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and related compounds via the Perkin reaction.

Table 1: General Reaction Parameters for this compound Synthesis

ParameterValueReference(s)
Reactants
4-Methylbenzaldehyde1 molar equivalent[4]
Acetic Anhydride~1.5 molar equivalents[4]
Sodium Acetate (anhydrous)~0.75 molar equivalents[4]
Reaction Conditions
Temperature160-180 °C[4]
Reaction Time3-5 hours[4]
Product Information
Expected Yield~70%[4]
Melting Point196-198 °C[4]

Table 2: Effect of Base Catalyst and Reaction Method on Yield

AldehydeBase CatalystMethodReaction TimeYield (%)Reference(s)
BenzaldehydePotassium AcetateConventional Heating (180°C)8 hours70-72[5]
BenzaldehydeSodium AcetateConventional Heating (180°C)8 hoursLower than Potassium Acetate[5]
4-MethylbenzaldehydeSodium AcetateMicrowave Irradiation (320W)5 minutes72[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Perkin reaction.

Materials and Equipment:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Ethanol (for recrystallization)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[4] Add a magnetic stir bar to the flask.

  • Heating: Attach a reflux condenser and place the flask in a heating mantle or an oil bath. Heat the reaction mixture to 160°C with continuous stirring for one hour, then increase the temperature to 180°C and maintain for an additional 3-4 hours.[4][8]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly and then pour the hot mixture into a 500 mL beaker containing 100 mL of water.[4]

    • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[4]

    • Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus (B1172312) paper. This converts the this compound into its soluble sodium salt.[4]

    • If unreacted aldehyde is present as an oil, it can be removed by steam distillation.[4]

    • Filter the hot solution to remove any resinous byproducts.[4]

  • Precipitation:

    • Allow the filtrate to cool to room temperature.

    • Slowly add concentrated hydrochloric acid to the filtrate with constant stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.[4]

    • Cool the mixture in an ice bath to maximize precipitation.[4]

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with cold water.[4]

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.[4]

  • Characterization:

    • Dry the purified crystals and determine their melting point.

    • Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR.[4]

Visualizations

Reaction Mechanism

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Carbanion (Enolate) Ac2O->Enolate - H⁺ Base Acetate (Base) Base->Ac2O Abstracts α-proton Enolate2 Carbanion (Enolate) AcOH Acetic Acid Aldehyde 4-Methylbenzaldehyde Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 Intermediate2 Tetrahedral Intermediate Enolate2->Aldehyde Attacks carbonyl carbon Hydroxy_deriv Hydroxy Derivative Intermediate2->Hydroxy_deriv + H⁺ (from Acetic Acid) Unsat_anhydride Unsaturated Mixed Anhydride Hydroxy_deriv->Unsat_anhydride - H₂O Water H₂O Unsat_anhydride2 Unsaturated Mixed Anhydride Final_Product This compound Unsat_anhydride2->Final_Product + H₂O AcOH2 Acetic Acid

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield of this compound check_reagents Check Reagents & Glassware start->check_reagents anhydrous_cond Are reagents anhydrous & glassware dry? check_reagents->anhydrous_cond Moisture? purify_reagents Use anhydrous reagents. Dry glassware thoroughly. anhydrous_cond->purify_reagents No check_conditions Review Reaction Conditions anhydrous_cond->check_conditions Yes purify_reagents->check_conditions temp_time Is Temp (160-180°C) & Time (3-5h) optimal? check_conditions->temp_time Temp/Time? adjust_conditions Adjust temperature and/or reaction time. Monitor with TLC. temp_time->adjust_conditions No check_catalyst Evaluate Base Catalyst temp_time->check_catalyst Yes adjust_conditions->check_catalyst catalyst_type Is catalyst active? (Anhydrous) check_catalyst->catalyst_type Activity? change_catalyst Use fresh anhydrous Sodium Acetate or switch to Potassium Acetate. catalyst_type->change_catalyst No check_byproducts Inspect for Byproducts catalyst_type->check_byproducts Yes change_catalyst->check_byproducts tar_present Is tar/resinous material present? check_byproducts->tar_present Byproducts? optimize_temp_stir Optimize temperature control. Ensure vigorous stirring. tar_present->optimize_temp_stir Yes end Improved Yield tar_present->end No optimize_temp_stir->end

Caption: Troubleshooting logic for improving this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Perkin reaction for synthesizing this compound?

  • 4-Methylbenzaldehyde: This aromatic aldehyde provides the carbon skeleton that is extended by two carbons to form the final product.[3]

  • Acetic Anhydride: It serves as the source of the enolate (carbanion) after being deprotonated by the base. It must contain at least two alpha-hydrogens for the reaction to occur.[2]

  • Sodium Acetate (or other alkali salt): This acts as the weak base catalyst, which deprotonates the acetic anhydride to initiate the reaction.[9]

Q2: Can other bases be used instead of sodium acetate?

Yes, other weak bases can be employed as catalysts. Potassium acetate is a common alternative and has been reported to give higher yields than sodium acetate under similar conditions.[5] Other bases such as triethylamine (B128534) (Et₃N) and cesium acetate (CsOAc) have also been used. It is important to avoid strong bases, as they can promote undesirable side reactions.[3]

Q3: Why is the reaction performed at such a high temperature?

The Perkin reaction generally requires high temperatures, typically between 160-180°C, to overcome the activation energy for the condensation and subsequent dehydration steps.[4] These conditions are necessary to drive the reaction towards the formation of the α,β-unsaturated acid product.

Q4: What is the expected stereochemistry of the product?

The Perkin reaction typically favors the formation of the more thermodynamically stable trans (E) isomer of the α,β-unsaturated carboxylic acid.

Q5: How can I confirm the purity and identity of my synthesized this compound?

The purity can be initially assessed by its melting point; pure this compound has a sharp melting point around 196-198°C.[4] The identity and structure should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[4]

References

common side reactions in the Knoevenagel synthesis of 4-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Knoevenagel synthesis of 4-Methylcinnamic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Knoevenagel condensation of 4-methylbenzaldehyde (B123495) and malonic acid.

FAQs

Q1: What are the most common catalysts used for the Knoevenagel synthesis of this compound?

A1: The classical and most frequently employed catalytic system is a combination of pyridine, serving as both solvent and base, with a catalytic amount of piperidine (B6355638).[1] This is often referred to as the Doebner modification of the Knoevenagel condensation. Other organic bases like triethylamine (B128534) (TEA) in combination with piperidine have also been successfully used.[2]

Q2: What is the typical temperature range for this synthesis?

A2: The optimal temperature for the Knoevenagel synthesis of cinnamic acid derivatives generally falls within the range of 80-120°C, often under reflux conditions.[1] Higher temperatures can accelerate the reaction but may also increase the formation of unwanted byproducts.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (4-methylbenzaldehyde), you can observe the disappearance of the aldehyde and the appearance of the product spot.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I resolve this?

A: Low or no yield can be attributed to several factors:

  • Inactive Catalyst: The amine catalyst (piperidine/pyridine) may be of poor quality or used in an insufficient amount. Ensure the catalyst is not degraded and consider optimizing its concentration.[1][3]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures. Gradually increasing the temperature while monitoring with TLC can help find the optimal balance between reaction rate and selectivity.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction via TLC until the 4-methylbenzaldehyde spot is no longer visible.[1]

  • Impure Reactants: 4-methylbenzaldehyde can oxidize to 4-methylbenzoic acid, which will not participate in the reaction. Using freshly distilled or purified 4-methylbenzaldehyde is recommended.[4]

  • Presence of Water: The reaction produces water, which can inhibit the catalyst and shift the equilibrium towards the reactants.[5] Using a Dean-Stark apparatus to remove water azeotropically can improve the yield.[5]

Issue 2: Formation of Side Products/Impurities

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The two most common side reactions in the Knoevenagel synthesis of this compound are Michael addition and self-condensation of 4-methylbenzaldehyde.[4][6]

  • Michael Addition: The highly activated this compound product can act as a Michael acceptor for the enolate of malonic acid, leading to a 1,4-addition product.[4]

    • Solution: This side reaction is more likely with prolonged reaction times and higher temperatures. Therefore, it is crucial to stop the reaction as soon as the starting aldehyde is consumed.[6] Lowering the reaction temperature can also help minimize this side reaction.[6]

  • Self-condensation of 4-methylbenzaldehyde: Under basic conditions, 4-methylbenzaldehyde can undergo self-condensation, leading to aldol-type products and potentially polymers, which may appear as a tar-like substance.[4]

    • Solution: Using a weak base like piperidine is crucial, as stronger bases can promote self-condensation.[5] Adding the aldehyde slowly to the reaction mixture can also help to keep its concentration low and minimize this side reaction.[6]

Quantitative Data

The yield of this compound is highly dependent on the specific reaction conditions. Below is a table summarizing the results from a pyridine-free Knoevenagel condensation of various substituted aldehydes with malonic acid, catalyzed by triethylamine (TEA) and piperidine in toluene (B28343) at reflux temperature for 2 hours.

Aldehyde (Substituent)ProductYield (%)HPLC Purity (%)
Benzaldehyde (H)Cinnamic acid9096
4-Methoxybenzaldehyde (4-OCH₃)4-Methoxycinnamic acid8899
4-Methylbenzaldehyde (4-CH₃) This compound 89 100
4-Chlorobenzaldehyde (4-Cl)4-Chlorocinnamic acid8799
4-Nitrobenzaldehyde (4-NO₂)4-Nitrocinnamic acid77100

Data adapted from a study on pyridine-free Knoevenagel condensation.[2]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of cinnamic acids.

Materials:

  • 4-methylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add 4-methylbenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours. The evolution of CO₂ indicates the reaction is proceeding. Monitor the reaction by TLC.

  • After the reaction is complete (disappearance of 4-methylbenzaldehyde), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and enough concentrated HCl to make the solution acidic.

  • A precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[7]

Visualizations

Knoevenagel_Synthesis_of_4_Methylcinnamic_Acid cluster_main Main Reaction Pathway cluster_side Common Side Reactions 4-methylbenzaldehyde 4-Methyl- benzaldehyde Intermediate Unstable Intermediate 4-methylbenzaldehyde->Intermediate + Malonic Acid (Piperidine/Pyridine) Self_Condensation Self-Condensation Product 4-methylbenzaldehyde->Self_Condensation + 4-Methylbenzaldehyde (Base) Malonic_acid Malonic Acid Malonic_acid->Intermediate 4-Methylcinnamic_acid 4-Methylcinnamic Acid Intermediate->4-Methylcinnamic_acid - H₂O - CO₂ Michael_Adduct Michael Adduct 4-Methylcinnamic_acid->Michael_Adduct + Malonic Acid Enolate

References

optimization of reaction conditions for 4-Methylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Methylcinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am getting a low yield in my Perkin reaction for this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Perkin reaction are a common issue. Several factors can contribute to this, including:

  • Presence of Moisture: Water can hydrolyze the acetic anhydride (B1165640) and deactivate the sodium acetate (B1210297) catalyst.[1]

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous reagents.

  • Suboptimal Reagent Ratio: The molar ratio of the reactants is crucial for maximizing the yield.

    • Solution: An excess of acetic anhydride is often beneficial. A typical molar ratio is 1 equivalent of 4-methylbenzaldehyde (B123495) to ~1.5 equivalents of acetic anhydride and ~0.75 equivalents of sodium acetate.[2]

  • Inadequate Reaction Temperature or Time: The Perkin reaction requires high temperatures to proceed efficiently.[2]

    • Solution: Ensure the reaction mixture is heated to the optimal temperature range of 160-180°C for 3-5 hours.[2]

  • Impure Reactants: The purity of 4-methylbenzaldehyde, acetic anhydride, and sodium acetate can significantly impact the reaction outcome.

    • Solution: Use freshly distilled 4-methylbenzaldehyde and high-purity acetic anhydride and anhydrous sodium acetate.

Q2: My Knoevenagel condensation reaction to synthesize this compound is not proceeding to completion. What could be the problem?

A2: Incomplete conversion in a Knoevenagel condensation can be attributed to several factors:

  • Catalyst Choice and Amount: The type and amount of base catalyst are critical.

    • Solution: For the reaction of 4-methylbenzaldehyde and malonic acid, a common catalyst system is pyridine (B92270) with a catalytic amount of piperidine (B6355638).[3] Ensure the appropriate catalyst loading is used.

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: The reaction is typically performed at reflux.[3] Ensure adequate heating is applied.

  • Choice of Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

    • Solution: Pyridine often serves as both the solvent and a base.[4] Greener alternatives like ethanol (B145695) with a proline catalyst have also been shown to be effective.[5]

Q3: I am observing the formation of a resinous, tar-like byproduct in my Perkin reaction. How can I avoid this?

A3: The formation of polymeric, tar-like substances is a known side reaction in the Perkin reaction, especially under certain conditions.[1]

  • Cause: This is often due to excessively high temperatures or prolonged reaction times.[1]

    • Solution: Carefully control the reaction temperature to stay within the recommended 160-180°C range and monitor the reaction progress to avoid unnecessarily long heating times.[2] During the work-up, filtering the hot solution after basification can help remove these resinous byproducts.[2]

Q4: How can I effectively purify the crude this compound obtained from my synthesis?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[2][3]

  • Recommended Solvent Systems:

    • A mixture of ethanol and water is frequently used.[2][3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Slow cooling should then induce the formation of pure crystals.[1]

    • Recrystallization from a minimal amount of hot ethanol is also a viable option.[2]

  • Procedure:

    • Collect the crude product by vacuum filtration and wash it with cold water.[2][3]

    • Perform the recrystallization as described above.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Q5: What are the key differences in reaction conditions between the Perkin and Knoevenagel methods for synthesizing this compound?

A5: The Perkin and Knoevenagel reactions are two common methods, but they differ significantly in their required conditions. The following table summarizes the key differences:

ParameterPerkin ReactionKnoevenagel Condensation
Reactants 4-Methylbenzaldehyde, Acetic Anhydride4-Methylbenzaldehyde, Malonic Acid
Catalyst/Base Anhydrous Sodium Acetate[2][3]Pyridine and Piperidine[3] or Proline[5]
Temperature High (160-180°C)[2][3]Moderate (Reflux)[3]
Reaction Time 3-5 hours[2][3]2-3 hours[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via the Perkin and Knoevenagel reactions.

Protocol 1: Synthesis via Perkin Reaction

Materials:

  • 4-Methylbenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Distilled Water

  • Saturated Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (1 equivalent), acetic anhydride (~1.5 equivalents), and anhydrous sodium acetate (~0.75 equivalents).[2]

  • Reaction: Heat the mixture in an oil bath to 160°C with continuous stirring for one hour. Then, increase the temperature to 180°C and continue heating for an additional 3-4 hours.[2]

  • Work-up: Allow the reaction mixture to cool slightly and pour it into a beaker containing water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[2]

  • Neutralization and Extraction: Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus (B1172312) paper. This will convert the this compound into its soluble sodium salt. If any unreacted aldehyde is present as an oil, it can be removed by steam distillation or separation.[2]

  • Filtration: Filter the hot solution to remove any resinous byproducts.[2]

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2) to precipitate the this compound.[2]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.[2]

Protocol 2: Synthesis via Knoevenagel Condensation

Materials:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[3]

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.[3]

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours.[3]

  • Precipitation: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and then purify by recrystallization.[3]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

ParameterPerkin ReactionKnoevenagel Condensation
4-Methylbenzaldehyde (equiv.) 11
Acetic Anhydride (equiv.) ~1.5[2][3]-
Malonic Acid (equiv.) -1.2[3]
Sodium Acetate (equiv.) ~0.75-1[2][3]-
Catalyst -Pyridine/Piperidine[3]
Temperature (°C) 160-180[2][3]Reflux[3]
Reaction Time (hours) 3-5[2][3]2-3[3]
Expected Yield ~70%[2]Not specified

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Melting Point 196-198 °C[2]
Appearance White crystalline powder[2]
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H), 6.45 (d, J = 15.9 Hz, 1H), 2.32 (s, 3H)[2]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methylbenzaldehyde 4-Methylbenzaldehyde Heating (160-180°C, 3-5h) Heating (160-180°C, 3-5h) 4-Methylbenzaldehyde->Heating (160-180°C, 3-5h) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating (160-180°C, 3-5h) Sodium Acetate Sodium Acetate Sodium Acetate->Heating (160-180°C, 3-5h) Hydrolysis (H2O, boil) Hydrolysis (H2O, boil) Heating (160-180°C, 3-5h)->Hydrolysis (H2O, boil) Basification (Na2CO3) Basification (Na2CO3) Hydrolysis (H2O, boil)->Basification (Na2CO3) Filtration Filtration Basification (Na2CO3)->Filtration Acidification (HCl) Acidification (HCl) Filtration->Acidification (HCl) Recrystallization (Ethanol/H2O) Recrystallization (Ethanol/H2O) Acidification (HCl)->Recrystallization (Ethanol/H2O) Pure this compound Pure this compound Recrystallization (Ethanol/H2O)->Pure this compound

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reflux (2-3h) Reflux (2-3h) 4-Methylbenzaldehyde->Reflux (2-3h) Malonic Acid Malonic Acid Malonic Acid->Reflux (2-3h) Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reflux (2-3h) Acidification (HCl/Ice) Acidification (HCl/Ice) Reflux (2-3h)->Acidification (HCl/Ice) Filtration Filtration Acidification (HCl/Ice)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

References

Technical Support Center: HPLC Analysis of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting protocols and frequently asked questions (FAQs) to address peak tailing during the analysis of 4-Methylcinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing in HPLC refers to a peak asymmetry where the latter half of the peak is broader and less steep than the front half, resulting in a "tail".[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[4][5]

Table 1: Interpretation of USP Tailing Factor (Tf)

Tailing Factor (Tf) Interpretation Recommended Action
Tf = 1.0 Perfectly Symmetrical Peak Ideal
1.0 < Tf ≤ 1.2 Acceptable Symmetry No action needed
1.2 < Tf ≤ 1.5 Moderate Tailing Acceptable for some assays, but optimization is recommended

| Tf > 1.5 | Significant Tailing | Requires troubleshooting and optimization[4] |

Q2: Why is peak tailing a common issue when analyzing this compound?

A2: this compound is an aromatic carboxylic acid.[6] Peak tailing for acidic compounds like this is often caused by undesirable secondary interactions within the analytical column.[1][2] The primary reason is the interaction between the analyte and the silica-based stationary phase commonly used in reversed-phase HPLC.[7][8][9] The carboxylic acid group can interact with residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface, leading to more than one retention mechanism and causing the peak to tail.[4][7]

Q3: What are the primary causes of peak tailing for an acidic compound like this compound?

A3: The most common causes stem from chemical interactions, methodological parameters, and system issues:

  • Suboptimal Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.4), the analyte becomes ionized.[1][10][11] This negatively charged analyte can then interact strongly with ionized residual silanol groups on the column, which is a primary cause of tailing.[1][4]

  • Secondary Silanol Interactions: Standard silica-based columns have residual silanol groups that can become deprotonated and negatively charged at pH values above 3-4.[1][4] These sites can strongly retain the acidic analyte through secondary ionic interactions, causing delayed elution and peak tailing.[8][12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][9]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause poor peak shape.[2][5]

  • Column Degradation: The formation of a void at the column inlet, a partially blocked frit, or contamination can disrupt the flow path and cause tailing.[4][5][9]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing and poor connections can lead to band broadening and peak tailing.[2][3][13]

Q4: How does mobile phase pH specifically affect the peak shape of this compound?

A4: Mobile phase pH is a critical factor for ionizable compounds.[14][15] To achieve a sharp, symmetrical peak for this compound, the mobile phase pH should be kept at least 1.5 to 2 pH units below its pKa (~4.4). By using a low pH mobile phase (e.g., pH 2.5-3.0), you ensure that the carboxylic acid group is fully protonated (in its neutral, un-ionized form).[2][5][8] This minimizes its ability to interact with the stationary phase via an ionic mechanism. Furthermore, a low pH also suppresses the ionization of the surface silanol groups, further reducing the potential for secondary interactions.[4][8]

Q5: Can my HPLC system contribute to peak tailing?

A5: Yes, issues outside of the column, often referred to as "extra-column effects," can cause peak distortion.[13] This is typically due to "dead volume," which are spaces in the flow path where the sample can get diluted or mixed. Common culprits include using tubing with an unnecessarily large internal diameter (e.g., >0.17 mm), excessive tubing length, or poorly made connections between the injector, column, and detector.[2][13]

Troubleshooting and Optimization Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. The most frequent causes for acidic analytes are chemical and methodological, so these should be investigated first.

TroubleshootingWorkflow Problem Peak Tailing Observed for this compound Chemical_Issues Primary Cause: Chemical & Methodological Issues Problem->Chemical_Issues Investigate First System_Issues Secondary Cause: Physical & System Issues Problem->System_Issues sub_chem Chemical_Issues->sub_chem sub_system System_Issues->sub_system pH_Issue Suboptimal Mobile Phase pH (Most Common) sub_chem->pH_Issue Silanol_Issue Secondary Silanol Interactions sub_chem->Silanol_Issue Solvent_Issue Sample Solvent Mismatch sub_chem->Solvent_Issue Overload_Issue Sample Overload sub_chem->Overload_Issue Adjust_pH Lower Mobile Phase pH (2.5 - 3.0) & Use Buffer pH_Issue->Adjust_pH Silanol_Issue->Adjust_pH Change_Column Use End-capped Column or Replace Column Silanol_Issue->Change_Column Adjust_Sample Dissolve Sample in Mobile Phase & Reduce Injection Volume Solvent_Issue->Adjust_Sample Overload_Issue->Adjust_Sample Column_Issue Column Degradation (Void / Blockage) sub_system->Column_Issue Volume_Issue Extra-Column Volume (Dead Volume) sub_system->Volume_Issue Column_Issue->Change_Column Check_System Use Narrow-bore Tubing & Check Connections Volume_Issue->Check_System

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Addressing Chemical & Methodological Issues

These factors are the most common source of peak tailing for this compound.

Table 2: Recommended HPLC Starting Conditions for this compound Analysis

Parameter Recommendation Rationale
Column C18, 5 µm, 4.6 x 250 mm (High-purity, end-capped)[16] A well-end-capped column minimizes available silanol groups for secondary interactions[4][8].
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (60:40, v/v)[16] Low pH (~2.5-3.0) ensures the analyte and silanols are protonated, preventing ionic interactions[2][5][8].
Buffer Concentration 10 - 50 mM (if using a buffer like phosphate) Sufficient concentration maintains a stable pH and can help mask residual silanol activity[2][8].
Flow Rate 1.0 mL/min[16] Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C[16] Maintains consistent retention times and can sometimes improve peak shape.
Detection Wavelength UV at 272 nm[16] Wavelength of strong absorbance for this compound.
Injection Volume ≤ 20 µL Helps prevent column overload[16].

| Sample Solvent | Initial Mobile Phase Composition | Prevents peak distortion caused by solvent mismatch[2][5]. |

Step 2: Investigating Physical & Systemic Issues

If optimizing the method parameters does not resolve the tailing, the issue may lie with the physical components of the HPLC system.

Table 3: Troubleshooting Summary for Physical Issues

Issue Diagnosis Solution
Extra-Column Volume Inspect all tubing and connections between the autosampler and detector. Replace tubing with a narrower internal diameter (e.g., 0.12 mm or 0.005"). Ensure all fittings are properly seated to eliminate dead volume.[2][13]
Column Contamination A sudden increase in backpressure and peak tailing over several injections. Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase). If performance is not restored, replace the column.[5]

| Column Void / Blocked Frit | Significant drop in backpressure (void) or a sharp increase (blocked frit), accompanied by severe peak tailing or splitting. | Replace the column. Using a guard column can help extend the life of the analytical column.[4][5] |

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

This protocol details a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.

1. Materials:

  • This compound reference standard

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • HPLC-grade water

  • Acids for pH adjustment (e.g., Phosphoric acid, Formic acid)

  • Calibrated pH meter

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous Component): Prepare three separate aqueous solutions:

    • pH 4.5: Add 0.1% Formic Acid to HPLC-grade water and adjust pH to 4.5 if necessary.

    • pH 3.5: Add 0.1% Formic Acid to HPLC-grade water and adjust pH to 3.5.

    • pH 2.5: Add 0.1% Phosphoric Acid to HPLC-grade water to achieve a pH of approximately 2.5.[16]

  • Mobile Phase B: 100% Acetonitrile.

  • Working Mobile Phases: For each aqueous solution, prepare an isocratic mixture with acetonitrile, for example, 40:60 (Aqueous:Acetonitrile).[16] Degas all mobile phases by sonication or vacuum filtration before use.[17]

3. Chromatographic Analysis:

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) dissolved in the pH 2.5 mobile phase.

  • Equilibrate the HPLC system with the pH 4.5 mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Flush the system and column thoroughly with the pH 3.5 mobile phase and allow it to equilibrate.

  • Inject the standard solution again and record the chromatogram.

  • Repeat the process for the pH 2.5 mobile phase.

4. Data Analysis:

  • For each chromatogram, measure the USP Tailing Factor (Tf) for the this compound peak.

  • Compare the tailing factors obtained at each pH level. The pH that provides a Tf value closest to 1.0 is the optimum for achieving a symmetrical peak. It is expected that the pH 2.5 mobile phase will yield the best peak shape.

References

Technical Support Center: Purification of Crude 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization - The chosen solvent was not ideal, leading to high solubility of the product at low temperatures.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- The crystals were washed with an excessive amount of cold solvent.- Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A good solvent will show low solubility at room temperature and high solubility at elevated temperatures.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Select a solvent with a lower boiling point.- Insulate the flask to ensure slow cooling and promote the formation of pure crystals.[1]
No Crystal Formation Upon Cooling - Too much solvent was added, and the solution is not saturated.- The solution was not sufficiently saturated before cooling.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a seed crystal of pure this compound to induce crystallization.[1]
Poor Separation in Column Chromatography - Inappropriate mobile phase composition.- The column was not packed properly, leading to channeling.- The sample was not loaded correctly.- Optimize the mobile phase composition. A common system is a gradient of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid.[2]- Ensure the silica (B1680970) gel is packed uniformly as a slurry to avoid air bubbles and channels.[2]- Use the dry-loading method by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2]
Product Elutes with Impurities in Column Chromatography - The polarity difference between the product and impurities is minimal.- Use a shallower gradient or isocratic elution with a finely tuned solvent mixture to improve resolution.- Consider using a different stationary phase if silica gel does not provide adequate separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Perkin reaction?

A1: The Perkin reaction between p-tolualdehyde and acetic anhydride (B1165640) can result in a crude product containing unreacted starting materials such as p-tolualdehyde and acetic anhydride, as well as side-products.[2]

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. Recrystallization from an ethanol-water mixture is a common and effective technique.[1][3] For higher purity, silica gel flash column chromatography using a hexane-ethyl acetate gradient is recommended.[2]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A mixed solvent system of ethanol (B145695) and water is highly recommended.[1] This system allows for high solubility at elevated temperatures and low solubility at room temperature, which is ideal for recrystallization. Absolute ethanol can also be used.[1]

Q4: How can I monitor the progress of purification during column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[2] A suitable mobile phase for TLC is a 7:3 mixture of Hexane:Ethyl Acetate with a drop of acetic acid. The spots can be visualized under a UV lamp at 254 nm.[2]

Q5: What analytical techniques are used to assess the purity of this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantitative purity assessment by comparing the peak area of the main compound to the total peak area.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information and can identify and quantify impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile and semi-volatile impurities. Derivatization is typically required for the carboxylic acid.[4]

Data Presentation

Table 1: Typical Results from Purification of Crude this compound

ParameterCrude ProductPurified Product (Recrystallization)Purified Product (Column Chromatography)
Appearance Off-white to yellowish solidWhite crystalline solidWhite solid
Purity (by HPLC) 85-95%>98%>99%
Melting Point 190-195 °C196-198 °C196-198 °C
Yield N/A70-85%60-80%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase Gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C[4]
UV Detection 279 nm or 320 nm[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.[1]

  • Addition of Anti-Solvent: Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid.[1]

  • Clarification: Add a few drops of hot ethanol to the solution until the turbidity just disappears, resulting in a clear, saturated solution.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Protocol 2: Flash Column Chromatography of this compound
  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM). Add silica gel to this solution and remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.[2]

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid can be added to the mobile phase to improve peak shape.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_product Crude this compound add_hot_ethanol Add Minimum Hot Ethanol crude_product->add_hot_ethanol dissolved_solution Clear Solution add_hot_ethanol->dissolved_solution add_hot_water Add Hot Water (to turbidity) dissolved_solution->add_hot_water add_hot_ethanol_clear Add Hot Ethanol (to clarity) add_hot_water->add_hot_ethanol_clear cool_slowly Slow Cooling add_hot_ethanol_clear->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_cold_solvent Wash with Cold Solvent vacuum_filtration->wash_cold_solvent drying Drying wash_cold_solvent->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

experimental_workflow_column_chromatography cluster_preparation Preparation cluster_separation Separation cluster_isolation Isolation crude_product Crude this compound dry_loading Dry Loading onto Silica Gel crude_product->dry_loading load_sample Load Sample onto Column dry_loading->load_sample column_packing Pack Column with Silica Slurry column_packing->load_sample gradient_elution Gradient Elution (Hexane -> Ethyl Acetate) load_sample->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure_fractions Combine Pure Fractions tlc_analysis->combine_pure_fractions solvent_evaporation Solvent Evaporation combine_pure_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

avoiding byproduct formation in 4-Methylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-methylcinnamic acid, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method offers distinct advantages and presents unique challenges regarding byproduct formation.

Q2: Which synthesis method generally provides the highest yield and purity?

A2: The Knoevenagel condensation, particularly when optimized, can offer high yields (often exceeding 80-90%) and good purity under milder conditions compared to the Perkin reaction.[1][2] The Heck reaction is known for its high stereoselectivity, typically yielding the desired trans isomer, but yields can be variable depending on the catalyst and reaction conditions. The Perkin reaction, while a classic method, often requires high temperatures and can result in moderate yields and the formation of resinous byproducts.[3]

Q3: What are the primary safety precautions to consider during the synthesis of this compound?

A3: Safety precautions depend on the chosen synthesis route. For the Perkin reaction, the use of high temperatures and acetic anhydride (B1165640) requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. The Knoevenagel condensation often uses pyridine, a toxic and flammable solvent, necessitating careful handling in a fume hood. The Heck reaction involves palladium catalysts and various organic solvents and bases, requiring appropriate handling to avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended. Melting point determination provides a quick assessment of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are essential for structural confirmation.[3][4] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for quantifying purity and identifying trace impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Perkin Reaction: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Ensure the reaction temperature is maintained at 160-180°C for the recommended duration (3-5 hours).[3]
2. Presence of moisture.2. Use anhydrous sodium acetate (B1210297) and ensure all glassware is thoroughly dried.[5]
3. Sub-optimal reactant ratio.3. Use a slight excess of acetic anhydride (~1.5 equivalents).[3]
Formation of Dark, Resinous Byproducts 1. Self-condensation of 4-methylbenzaldehyde (B123495).1. Maintain a consistent reaction temperature and avoid localized overheating with efficient stirring.
2. Polymerization of reactants or products at high temperatures.2. Consider using a lower reaction temperature for a longer duration.
Product is Difficult to Purify 1. Presence of unreacted 4-methylbenzaldehyde.1. During workup, wash the crude product thoroughly with a sodium bisulfite solution to remove the aldehyde.
2. Contamination with mixed anhydrides or other side products.2. Recrystallize the crude product from a suitable solvent system, such as ethanol/water.[3]
Knoevenagel Condensation: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Ensure the reaction is refluxed for a sufficient time (monitor by TLC).[6]
2. Inefficient catalyst.2. Use a fresh, high-purity catalyst (e.g., piperidine (B6355638), pyridine, or DABCO).[6][7]
3. Reversibility of the initial condensation step.3. Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.
Formation of Michael Adducts 1. Reaction of the product with excess malonic acid.1. Use a stoichiometric amount or a slight excess of malonic acid.
Product Contaminated with Starting Materials 1. Incomplete reaction or inefficient workup.1. Monitor the reaction to completion using TLC. During workup, ensure complete precipitation of the product by adjusting the pH. Wash the crude product thoroughly.
Decarboxylation Issues (if desired) 1. Insufficient temperature or incorrect catalyst.1. If decarboxylation is desired, ensure the reaction is heated sufficiently after the condensation step. Pyridine is an effective solvent and catalyst for this purpose.[1]
Heck Reaction: Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ.
2. Incorrect base or solvent.2. The choice of base and solvent is crucial. Triethylamine or potassium carbonate are common bases. DMF, acetonitrile, or toluene (B28343) are often used as solvents.[8][9]
3. Poor quality of aryl halide.3. Use pure 4-bromotoluene (B49008). Impurities can poison the catalyst.
Formation of Homocoupled Byproduct (4,4'-dimethylbiphenyl) 1. Side reaction of the aryl halide.1. This can be more prevalent at higher temperatures. Optimize the temperature to favor the cross-coupling reaction.[10]
Formation of Double Arylated Product 1. Reaction of the product with another molecule of the aryl halide.1. Use a slight excess of acrylic acid to minimize this side reaction.
Low Stereoselectivity (cis isomer formation) 1. Reaction mechanism favoring the cis isomer.1. The Heck reaction generally favors the trans isomer. Ensure proper reaction conditions; ligand choice can influence stereoselectivity.[11]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Parameter Perkin Reaction Knoevenagel Condensation Heck Reaction
Starting Materials 4-methylbenzaldehyde, Acetic anhydride, Sodium acetate4-methylbenzaldehyde, Malonic acid, Base (e.g., Pyridine/Piperidine)4-bromotoluene, Acrylic acid, Palladium catalyst, Base
Typical Reaction Temperature 160-180°C[3]Reflux (solvent dependent, e.g., Ethanol, Pyridine)[6]80-140°C[12]
Typical Reaction Time 3-5 hours[3]2-6 hours[6]1-24 hours
Reported Yield ~70%[3]75-95%[1][2]Variable, can be high (>80%) with optimization.
Key Byproducts Resinous polymers, unreacted aldehydeMichael adducts, unreacted starting materialsHomocoupled biaryl (4,4'-dimethylbiphenyl), diarylated product[10]
Stereoselectivity Predominantly transPredominantly transHighly selective for the trans isomer[11]

Experimental Protocols

Perkin Reaction Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.75 eq).[3]

  • Reaction: Heat the mixture in an oil bath to 160°C for one hour with continuous stirring. Increase the temperature to 180°C and continue heating for an additional 3-4 hours.[3]

  • Work-up and Isolation: Allow the mixture to cool slightly and pour it into a beaker of water. Boil the mixture to hydrolyze excess acetic anhydride. Add a saturated solution of sodium carbonate until the solution is basic to precipitate unreacted aldehyde. Filter the hot solution to remove resinous byproducts.

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2) to precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture.[3]

Knoevenagel Condensation Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[13]

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.[13]

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.[6][13]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[6]

Heck Reaction Protocol (General)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., PPh₃, if necessary), and the base (e.g., triethylamine, 2.0 eq).

  • Reagent Addition: Add the solvent (e.g., anhydrous DMF or acetonitrile), followed by 4-bromotoluene (1.0 eq) and acrylic acid (1.2 eq).

  • Reaction: Heat the mixture to 80-120°C and stir for the required time (monitor by TLC or GC).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Mandatory Visualization

Perkin_Reaction_Byproducts 4-Methylbenzaldehyde 4-Methylbenzaldehyde Perkin Reaction Perkin Reaction 4-Methylbenzaldehyde->Perkin Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction Sodium Acetate Sodium Acetate Sodium Acetate->Perkin Reaction Catalyst This compound This compound Perkin Reaction->this compound Desired Product Resinous Byproducts Resinous Byproducts Perkin Reaction->Resinous Byproducts Side Reaction (Self-condensation) Unreacted Aldehyde Unreacted Aldehyde Perkin Reaction->Unreacted Aldehyde Incomplete Reaction

Perkin Reaction: Desired Product and Common Byproducts.

Knoevenagel_Condensation_Byproducts 4-Methylbenzaldehyde 4-Methylbenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Methylbenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Base (Pyridine/Piperidine) Base (Pyridine/Piperidine) Base (Pyridine/Piperidine)->Knoevenagel Condensation Catalyst This compound This compound Knoevenagel Condensation->this compound Desired Product Michael Adduct Michael Adduct Knoevenagel Condensation->Michael Adduct Side Reaction Unreacted Starting Materials Unreacted Starting Materials Knoevenagel Condensation->Unreacted Starting Materials Incomplete Reaction

Knoevenagel Condensation: Desired Product and Potential Byproducts.

Heck_Reaction_Byproducts 4-Bromotoluene 4-Bromotoluene Heck Reaction Heck Reaction 4-Bromotoluene->Heck Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Heck Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Heck Reaction Catalysis This compound This compound Heck Reaction->this compound Desired Product 4,4'-Dimethylbiphenyl 4,4'-Dimethylbiphenyl Heck Reaction->4,4'-Dimethylbiphenyl Homocoupling Diarylated Product Diarylated Product Heck Reaction->Diarylated Product Double Addition

Heck Reaction: Desired Product and Potential Side Products.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Troubleshooting Start Start Select Method Select Method Start->Select Method Perkin Perkin Select Method->Perkin Perkin Knoevenagel Knoevenagel Select Method->Knoevenagel Knoevenagel Heck Heck Select Method->Heck Heck Perform Reaction Perform Reaction Perkin->Perform Reaction Knoevenagel->Perform Reaction Heck->Perform Reaction Workup & Isolation Workup & Isolation Perform Reaction->Workup & Isolation Crude Product Crude Product Workup & Isolation->Crude Product Analyze Purity Analyze Purity Crude Product->Analyze Purity Low Yield Low Yield Analyze Purity->Low Yield Problem Impure Product Impure Product Analyze Purity->Impure Product Problem Pure Product Pure Product Analyze Purity->Pure Product Acceptable Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Purification Purification Impure Product->Purification Optimize Conditions->Perform Reaction Re-run Purification->Pure Product

General Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Enhancing the Solubility of 4-Methylcinnamic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Methylcinnamic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing a stock solution of this compound?

A1: this compound exhibits poor solubility in water but is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used solvents.[1][2] DMSO is a powerful solvent capable of dissolving this compound at high concentrations.[3][4] However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%) to avoid cytotoxicity.[1] Ethanol is another effective solvent and is often preferred when DMSO may interfere with the assay.[1]

Q2: My this compound precipitated when I added the stock solution to my aqueous cell culture medium. What can I do?

A2: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

  • Optimize Solvent Concentration: A slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) might help keep the compound in solution. Always include a vehicle control with the same solvent concentration to account for any effects of the solvent itself.[1]

  • pH Adjustment: As a weak acid, the solubility of this compound can be increased in more alkaline conditions.[1] However, be cautious as significant changes in pH can affect cellular processes.

  • Gentle Warming and Agitation: Warming the medium to 37°C and gentle agitation can aid dissolution. Avoid excessive heat, which could degrade the compound.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium to prevent the compound from crashing out.[1]

Q3: Are there advanced formulation strategies to improve the solubility of this compound for in vivo or complex in vitro models?

A3: Yes, several formulation strategies can enhance the solubility and bioavailability of cinnamic acid derivatives:

  • Nanoparticle-Based Delivery Systems: Encapsulating the compound into nanoparticles can protect it from degradation and increase its surface area for better dissolution and absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils and surfactants that form fine microemulsions in aqueous environments, enhancing solubility.

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier at a molecular level can improve its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with increased aqueous solubility.[5]

Troubleshooting Guide: Inconsistent Assay Results

Problem: Inconsistent or lower-than-expected biological activity in assays.

Possible Cause: Poor solubility leading to an overestimation of the dissolved compound's actual concentration.

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation, even fine crystalline particles. This can be done under a microscope.

  • Pre-solubilization Check: Prepare your highest working concentration in a small volume of your final assay buffer and let it stand for the duration of your experiment. Check for any precipitation at the end of this period.

  • Use of Sonication: Sonication can be a useful technique to aid in the initial dissolution of this compound in an organic solvent for the stock solution.[3][4] However, use it cautiously for final aqueous solutions, as excessive sonication can generate heat and potentially degrade the compound.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the reported solubility data for this compound and its parent compound, trans-Cinnamic acid, which can serve as a valuable reference.

Table 1: Reported Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)55 mg/mL (339.11 mM)Sonication is recommended to facilitate dissolution.[3][4]
Dimethyl Sulfoxide (DMSO)100 mg/mL (616.56 mM)Ultrasonic treatment and warming to 37°C may be necessary.[3]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[6]
WaterSlightly soluble[6]

Note: The conflicting data for DMSO may be due to different experimental conditions or measurement techniques.

Table 2: Illustrative Solubility of trans-Cinnamic Acid in Various Alcohols at Different Temperatures

SolventTemperature (K)Solubility ( g/100g of solvent)
Methanol283.1511.56
293.1516.82
303.1523.98
313.1533.51
323.1545.97
333.1562.01
Ethanol283.1510.21
293.1514.85
303.1521.21
313.1529.68
323.1541.02
333.1555.98
1-Propanol283.158.97
293.1513.05
303.1518.64

Data for trans-Cinnamic Acid is adapted from studies on its solid-liquid phase equilibrium in alcohols and serves as a reference.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 55 mg/mL).[4][7]

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If necessary, use gentle warming (up to 37°C) or brief sonication to aid dissolution.[3]

  • For sterile applications, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stored in solvent, it is stable for up to one year at -80°C.[4]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Positive control antifungal (e.g., Caspofungin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.[7]

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.[7]

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound. The final volume in each well will be 200 µL.[7]

  • Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a solvent control (fungal inoculum with the same final concentration of DMSO).[7]

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.[7]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.[7]

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A-549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of this compound

This compound is believed to exert its antifungal effect by disrupting the fungal cell wall.[7] This action is linked to the cell wall integrity pathway, which involves the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7] By interfering with this pathway, this compound can weaken the fungal cell wall, making the fungus more susceptible to other antifungal drugs that target the cell wall, such as caspofungin.[7]

Antifungal_Mechanism 4_Methylcinnamic_Acid This compound Cell_Wall_Stress Fungal Cell Wall Stress 4_Methylcinnamic_Acid->Cell_Wall_Stress Induces MAPK_Pathway Cell Wall Integrity (MAPK Pathway) Cell_Wall_Stress->MAPK_Pathway Activates/Interferes with Cell_Wall_Weakening Weakened Cell Wall MAPK_Pathway->Cell_Wall_Weakening Leads to Enhanced_Fungal_Death Enhanced Fungal Cell Death Cell_Wall_Weakening->Enhanced_Fungal_Death Increases Susceptibility to Other_Antifungals Cell Wall-Targeting Antifungals (e.g., Caspofungin) Other_Antifungals->Enhanced_Fungal_Death Synergizes with

Antifungal mechanism of this compound.
Inhibition of NF-κB Signaling by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory and anti-cancer properties, which are partly attributed to their ability to inhibit the NF-κB signaling pathway.[8] This pathway plays a key role in regulating the expression of genes involved in inflammation and cell survival. Cinnamic acid derivatives can inhibit the phosphorylation of IκB, an inhibitor of NF-κB. This prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[8]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB_p50_p65 IκB - p50/p65 IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50/p65 IkB_p50_p65->p50_p65 Releases p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus Translocates to Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->IKK Inhibits Gene_Transcription Pro-inflammatory & Pro-survival Genes p50_p65_nucleus->Gene_Transcription Promotes Transcription

Inhibition of the NF-κB signaling pathway.
General Experimental Workflow for Solubility Enhancement

This workflow outlines the general steps for addressing solubility issues of this compound in biological assays.

Solubility_Workflow Start Start: Poorly Soluble This compound Stock_Solution Prepare Concentrated Stock Solution (e.g., in DMSO) Start->Stock_Solution Dilution Dilute to Working Concentration in Aqueous Medium Stock_Solution->Dilution Precipitation_Check Precipitation Observed? Dilution->Precipitation_Check Troubleshooting Troubleshooting: - Lower Concentration - Adjust pH - Gentle Warming - Serial Dilution Precipitation_Check->Troubleshooting Yes Assay Proceed with Biological Assay Precipitation_Check->Assay No Troubleshooting->Dilution Formulation_Strategies Advanced Formulation: - Cyclodextrins - Nanoparticles - SMEDDS Troubleshooting->Formulation_Strategies If still problematic Formulation_Strategies->Dilution

Workflow for enhancing solubility.

References

stability issues of 4-Methylcinnamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: In its solid, crystalline powder form, this compound is a relatively stable organic compound under standard temperature and pressure.[1] Its stability is attributed to its chemical structure, which includes a stable benzene (B151609) ring and a conjugated carbon-carbon double bond.[1] For optimal shelf life, it is recommended to store the solid compound in a cool, dry, and dark place away from strong oxidizing agents.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of this compound in solution, it is crucial to store it properly. For long-term storage, it is recommended to keep solutions at -20°C for up to one month or -80°C for up to one year.[2] Solutions should be stored in tightly sealed, light-protecting containers, such as amber vials or containers wrapped in aluminum foil, to prevent solvent evaporation and photodegradation.[2]

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and ether.[2][3] It is only slightly soluble in water.[3] To prepare stock solutions, especially at higher concentrations, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2][4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Based on studies of the structurally similar compound trans-cinnamic acid, this compound is expected to be relatively stable in aqueous solutions within a pH range of 3 to 11.[2] However, some phenolic compounds have shown instability at high pH levels.[2] It is advisable to verify the stability in your specific buffer system if the solution is intended for long-term storage, particularly at alkaline pH.

Q5: Is this compound sensitive to light?

A5: Yes, cinnamic acid and its derivatives are susceptible to photodegradation upon exposure to UV light.[2] This can lead to cis-trans isomerization and [2+2] cycloaddition to form dimers. Therefore, it is essential to protect solutions of this compound from light during storage and handling.[2]

Troubleshooting Guide

Issue 1: Precipitation observed in the solution upon storage.

  • Potential Cause: The solubility of this compound is temperature-dependent, and precipitation can occur at lower storage temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature or 37°C.

    • Use an ultrasonic bath to help redissolve the precipitate.

    • If the precipitate persists, the initial concentration may have been too high for the storage temperature. Consider preparing a more dilute stock solution.

    • To prevent this issue in the future, store the solution in smaller aliquots to minimize freeze-thaw cycles or prepare fresh solutions before use.

Issue 2: The measured concentration of the solution has decreased over time.

  • Potential Cause: A decrease in concentration can be due to degradation of the compound or adsorption to the container surface.

  • Troubleshooting Steps:

    • Check for Degradation:

      • Photodegradation: Ensure that the solution was adequately protected from light. Cinnamic acid derivatives are known to degrade with UV exposure.[2]

      • Thermal Degradation: Verify that the solution was not exposed to high temperatures.

      • Chemical Incompatibility: Confirm that the solvent and any buffer components are compatible with this compound. It is incompatible with strong oxidizing agents.[5]

    • Verify Analytical Method: Ensure that your analytical method (e.g., HPLC, UV-Vis) is properly calibrated and that the standards used are fresh.

    • Consider Adsorption: For highly sensitive experiments, adsorption to the walls of the container may be a factor. Using silanized glass or polypropylene (B1209903) tubes can help mitigate this.

Issue 3: A color change is observed in the solution.

  • Potential Cause: A change in color often indicates a chemical change, likely due to degradation.

  • Troubleshooting Steps:

    • It is recommended not to use the discolored solution for critical experiments.

    • Investigate the potential cause of the color change (e.g., exposure to light, high temperature, or incompatible chemicals).

    • If possible, analyze the solution using a stability-indicating method like HPLC to identify the presence of degradation products.

    • Prepare a fresh solution, adhering to proper storage and handling procedures.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (616.56 mM)[4]Ultrasonic treatment may be needed.[4]
EthanolSoluble[2]-
EtherSoluble[2]-
WaterSlightly soluble[3]-
Table 2: Stability of p-Coumaric Acid* in Solution at Different Temperatures

*Note: The following data is for p-coumaric acid, a structurally similar compound, and should be used as a general guideline for this compound.

TemperatureDurationStability
Room Temperature24 hoursStable[6]
4°C72 hoursStable[6]
-20°C72 hoursStable[6]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, Acetonitrile (B52724), or a specific buffer) to a precise concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 30 minutes.[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes.[2]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.

  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis by HPLC:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection around 272-279 nm.[2][7]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of a non-stressed control.

  • The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

  • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks.

Mandatory Visualizations

G Potential Degradation Pathways of this compound 4-Methylcinnamic_Acid This compound (trans-isomer) Cis_Isomer cis-4-Methylcinnamic Acid 4-Methylcinnamic_Acid->Cis_Isomer UV Light (Isomerization) Cyclobutane_Dimers Cyclobutane Dimers (e.g., Truxillic/Truxinic acids) 4-Methylcinnamic_Acid->Cyclobutane_Dimers UV Light ([2+2] Cycloaddition)

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photodegradation (UV light) Stock_Solution->Photo HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Interpretation Data Interpretation (Compare to Control) HPLC_Analysis->Data_Interpretation

Caption: Workflow for stability testing of this compound.

Caption: Cinnamic acid derivatives can inhibit the NF-κB pathway.

References

scaling up the synthesis of 4-Methylcinnamic acid for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of 4-Methylcinnamic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the commonly used Perkin reaction.

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield of this compound Inactive Catalyst: The sodium acetate (B1210297) used as a catalyst may have absorbed moisture.Ensure the use of anhydrous sodium acetate. It is advisable to dry the sodium acetate in an oven prior to use.[1]
Impure Reactants: 4-methylbenzaldehyde (B123495) may have oxidized to 4-methylbenzoic acid upon exposure to air.[2]Use freshly distilled 4-methylbenzaldehyde to ensure high purity.[1][2]
Insufficient Reaction Temperature or Time: The Perkin reaction requires high temperatures and prolonged heating to proceed to completion.[2]The reaction typically requires temperatures around 180°C for 3-8 hours. Consider increasing the reaction time or temperature within the recommended range.[1]
Incomplete Hydrolysis: The intermediate anhydride (B1165640) was not fully hydrolyzed during the work-up.Ensure complete hydrolysis by adding a sufficient amount of water and boiling the mixture during the work-up procedure.[1]
Product is an Oil or Gummy Solid and Fails to Crystallize Presence of Unreacted Aldehyde: Residual 4-methylbenzaldehyde can inhibit crystallization.During the work-up, ensure the complete removal of unreacted aldehyde by making the solution basic and performing steam distillation if necessary.[1]
Formation of Resinous Byproducts: Self-condensation of 4-methylbenzaldehyde can occur at high temperatures.[2]Ensure the reaction temperature does not significantly exceed the recommended range. Using purified aldehyde can also minimize this.[2]
Product has a Low Melting Point Presence of Impurities: Contamination with starting materials or byproducts will depress the melting point.Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to enhance purity.[1]
Residual Acetic Acid: Incomplete washing of the final product.Thoroughly wash the collected crystals with cold water on a Büchner funnel to remove any remaining acetic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound? A1: The Perkin reaction is a widely used and well-established method for synthesizing α,β-unsaturated aromatic acids like this compound.[3] It involves the condensation of an aromatic aldehyde (4-methylbenzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt of the acid (sodium acetate) as a base catalyst.[3]

Q2: What are the typical reaction conditions for the Perkin synthesis of this compound? A2: The Perkin reaction generally requires high temperatures, typically in the range of 160-180°C, and a reaction time of 3 to 5 hours or longer.[2]

Q3: My Perkin reaction mixture has turned dark and resinous. What causes this and how can it be minimized? A3: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to the self-condensation of the aldehyde under basic conditions at high temperatures.[2] To minimize this, ensure the reaction temperature is well-controlled and does not significantly exceed the recommended range. Using freshly purified 4-methylbenzaldehyde can also help prevent side reactions that lead to resin formation.[2]

Q4: Can I use a different base catalyst instead of sodium acetate in the Perkin reaction? A4: Yes, other weak bases can be used. Potassium acetate is a common alternative and may lead to higher yields under similar conditions.[1] Other bases such as triethylamine (B128534) have also been reported.[1]

Q5: What is an alternative method to the Perkin reaction for synthesizing this compound? A5: The Knoevenagel condensation is another effective method.[4] This reaction involves the condensation of 4-methylbenzaldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine.[4]

Q6: What are the common issues in a Knoevenagel condensation for this compound synthesis? A6: Common issues include low or no yield, which can be due to an inactive catalyst, unfavorable reaction conditions, or steric hindrance.[5] The formation of side products through self-condensation of the aldehyde or Michael addition can also occur.[5] To troubleshoot, ensure the catalyst is of good quality, optimize reaction time and temperature, and consider the slow addition of the aldehyde to the reaction mixture.[5]

Q7: How can I purify the crude this compound? A7: The most common method for purifying crude this compound is recrystallization.[4] A mixture of ethanol (B145695) and water is often a suitable solvent system.[1] For higher purity, flash column chromatography can be employed.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of this compound via the Perkin reaction.

Table 1: Reactant Stoichiometry for Perkin Reaction

ReactantMolar Ratio
4-Methylbenzaldehyde1
Acetic Anhydride~1.5 - 2
Anhydrous Sodium Acetate~0.7 - 1

Data compiled from multiple sources.[1][2]

Table 2: Typical Reaction Parameters and Yield for Perkin Reaction

ParameterValue
Temperature160-180 °C
Reaction Time3-8 hours
Expected Yield~70-75%

Yields are highly dependent on reaction scale and purity of reagents.[1]

Experimental Protocols

Synthesis of this compound via Perkin Reaction

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • 4-Methylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of freshly distilled 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to 160°C with continuous stirring for one hour. After the initial hour, increase the temperature to 180°C and continue heating for an additional 3-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly before pouring it into a 500 mL beaker containing 100 mL of water.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

    • Carefully add a saturated solution of sodium carbonate until the solution is basic to litmus (B1172312) paper. This converts the this compound to its soluble sodium salt.

    • If any oily residue (unreacted aldehyde) is present, it can be removed by steam distillation or by separation in a separatory funnel.

    • Filter the hot solution to remove any resinous byproducts.

  • Precipitation:

    • Allow the filtrate to cool to room temperature.

    • Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure white crystals.

  • Characterization:

    • Dry the purified crystals and determine the melting point (literature: 196-198 °C).

    • Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (4-Methylbenzaldehyde, Acetic Anhydride, Sodium Acetate) heat Heat to 160-180°C (3-5 hours) reactants->heat hydrolysis Pour into Water & Boil heat->hydrolysis basify Add Na₂CO₃ Solution (Basic pH) hydrolysis->basify filter_hot Hot Filtration basify->filter_hot precipitate Acidify with HCl (pH ~2) filter_hot->precipitate cool Cool in Ice Bath precipitate->cool filter_cold Vacuum Filtration cool->filter_cold recrystallize Recrystallize (Ethanol/Water) filter_cold->recrystallize product product recrystallize->product Pure this compound troubleshooting_workflow start Low Product Yield check_reagents Are reactants pure and anhydrous? start->check_reagents check_conditions Were reaction time and temperature sufficient? check_reagents->check_conditions Yes purify_reagents Purify/dry reactants check_reagents->purify_reagents No check_workup Was work-up performed correctly? check_conditions->check_workup Yes increase_time_temp Increase reaction time/ temperature check_conditions->increase_time_temp No review_workup Review hydrolysis and extraction steps check_workup->review_workup No success Yield Improved check_workup->success Yes purify_reagents->start Re-run increase_time_temp->start Re-run review_workup->start Re-run

References

Validation & Comparative

A Comparative Guide to the Antifungal Activities of 4-Methylcinnamic Acid and 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of two cinnamic acid derivatives, 4-Methylcinnamic acid and 4-Methoxycinnamic acid. The following sections detail their performance based on available experimental data, outline the methodologies used in these key experiments, and visualize their proposed mechanisms of action.

Quantitative Antifungal Activity

The antifungal profiles of this compound and 4-Methoxycinnamic acid differ significantly. While 4-Methoxycinnamic acid exhibits direct antifungal activity, this compound's primary strength lies in its ability to sensitize fungi to other antifungal agents.

CompoundFungal StrainTest TypeKey FindingsReference
This compound Aspergillus brasiliensisChemosensitization (with Caspofungin)MIC: 6.4 mM; Fractional Inhibitory Concentration Index (FICI): 0.8 - 1.0 (Chemosensitizing effect)[1]
4-Methoxycinnamic acid Aspergillus brasiliensisChemosensitization (with Caspofungin)No chemosensitizing effect observed (FICI: 2.0)[1]
4-Methoxycinnamic acid Aspergillus nigerMinimum Inhibitory Concentration (MIC)50.4 - 449 µM[1]
4-Methoxycinnamic acid Candida albicansMinimum Inhibitory Concentration (MIC)50.4 - 449 µM[1]

Note: A direct, side-by-side comparison of the standalone Minimum Inhibitory Concentration (MIC) values for both compounds against a wide range of fungal pathogens is not extensively available in the reviewed literature.[1]

Mechanisms of Antifungal Action

The two cinnamic acid derivatives employ different strategies to combat fungal growth.

4-Methoxycinnamic Acid: The Direct Inhibitor

Research indicates that 4-Methoxycinnamic acid exerts its antifungal effect by directly targeting the fungal cell's structural integrity. Studies on Aspergillus fumigatus have demonstrated that this compound inhibits the synthesis of the fungal cell wall and increases the permeability of the cell membrane.[1][2] This dual disruption of essential cellular barriers ultimately leads to fungal cell death.

This compound: The Chemosensitizer

The primary antifungal role of this compound, as highlighted in current research, is that of an "intervention catalyst" or chemosensitizer.[1] This means it can significantly enhance the efficacy of other antifungal drugs, particularly those that target the fungal cell wall, like caspofungin.[3] The proposed mechanism involves the disruption of the fungal cell wall, potentially by interfering with the Cell Wall Integrity (CWI) pathway, which is regulated by a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4] By weakening the cell wall, this compound lowers the concentration of other antifungals required to kill the fungus. Additionally, some studies suggest that related cinnamic acids may inhibit the fungal enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G Fungal Cell Wall Integrity (CWI) Pathway and the Influence of this compound cluster_stress Cell Wall Stress cluster_pathway MAPK Cascade Cell_Wall_Stress Cell Wall Stress (e.g., Caspofungin) PKC1 PKC1 Cell_Wall_Stress->PKC1 Activates BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_2 MKK1/2 (MAPKK) BCK1->MKK1_2 SLT2 SLT2/Mpk1 (MAPK) MKK1_2->SLT2 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) SLT2->Transcription_Factors Phosphorylates 4_Methylcinnamic_Acid This compound Cell_Wall_Disruption Disruption of Cell Wall Integrity 4_Methylcinnamic_Acid->Cell_Wall_Disruption Potentiates Cell_Wall_Disruption->Cell_Wall_Stress Cell_Wall_Repair Cell Wall Repair Gene Expression Transcription_Factors->Cell_Wall_Repair G Experimental Workflow for Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare Stock Solutions of Test Compounds Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

The Anticancer Potential of 4-Methylcinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have emerged as a promising class of compounds in anticancer research, demonstrating a range of biological activities including the induction of apoptosis and modulation of key cellular signaling pathways. This guide provides a comparative analysis of the anticancer effects of 4-Methylcinnamic acid derivatives, supported by experimental data and detailed methodologies for key assays.

Cytotoxic Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

One study highlighted the potent activity of a this compound ester derivative. Specifically, linking this compound to the C-OH position of an OA-2-chlorobenzyl ester (compound 44e) resulted in strong inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 1.79 µM. This derivative also showed activity against HeLa cervical cancer cells, albeit at a higher concentration[1].

In another study, amide derivatives of cinnamic acid bearing a methyl substitution demonstrated significant cytotoxicity against the A-549 human lung cancer cell line. The IC50 values for these compounds were in the range of 10.36 µM to 11.38 µM, indicating their potential as anticancer agents[2].

For comparison, the parent compound, cinnamic acid, has been shown to have an IC50 of 2.4 mM in HT-144 human melanoma cells[3]. The lower IC50 values of the 4-methyl derivatives suggest that the addition of the methyl group at the para position of the phenyl ring can enhance cytotoxic activity.

Compound/DerivativeCancer Cell LineIC50 ValueReference
This compound ester (44e) MCF-7 (Breast Cancer)1.79 µM[1]
This compound ester (44e) HeLa (Cervical Cancer)1.35 µM[1]
Methyl-substituted cinnamic acid amide (1) A-549 (Lung Cancer)11.38 µM[2]
Methyl-substituted cinnamic acid amide (5) A-549 (Lung Cancer)10.36 µM[2]
Methyl-substituted cinnamic acid amide (9) A-549 (Lung Cancer)11.06 µM[2]
Cinnamic Acid (Parent Compound) HT-144 (Melanoma)2.4 mM[3]

Induction of Apoptosis

For instance, treatment of breast cancer cells (MCF-7, T47D, and MDA-231) with alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of cinnamic acid) resulted in a significant increase in both early and late apoptotic cells, as determined by flow cytometry. At a concentration of 200 µmol/L for 48 hours, this compound induced apoptosis in up to 85.8% of MCF-7 cells[4]. This apoptotic induction was correlated with an increase in the pro-apoptotic protein Bax and a favorable change in the Bax/Bcl-2 ratio[5].

Furthermore, another cinnamic acid derivative, 7-geranyloxycinnamic acid, was shown to induce a time-dependent increase in early apoptotic cells in the MCF-7 cell line. After 72 hours of treatment with the IC50 concentration, the percentage of viable cells decreased to 51.4%, with a corresponding increase in the apoptotic cell population[6]. Cinnamic acid itself has been shown to increase the frequency of apoptotic cells in a dose-dependent manner, as evidenced by an increase in the sub-G1 population in cell cycle analysis[3][7]. The activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, has also been observed following treatment with cinnamic acid[3].

CompoundCancer Cell LineTreatmentApoptotic Cells (%)Method
alpha-cyano-4-hydroxy-3-methoxycinnamic acid MCF-7200 µmol/L for 48h85.8% (early & late)Flow Cytometry
alpha-cyano-4-hydroxy-3-methoxycinnamic acid MDA-MB-231200 µmol/L for 48h77.6% (early & late)Flow Cytometry
alpha-cyano-4-hydroxy-3-methoxycinnamic acid T47D200 µmol/L for 48h65.9% (early & late)Flow Cytometry
7-geranyloxycinnamic acid MCF-7IC50 for 72h48.6% (implied from viability)Flow Cytometry
Cinnamic Acid HT-1443.2 mM25.78% (sub-G1)Flow Cytometry

Modulation of Signaling Pathways

The anticancer effects of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The NF-κB and MAPK pathways are two such critical pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Cinnamic acid and its derivatives have been shown to inhibit this pathway. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-survival genes. Inhibition of this pathway by this compound derivatives would lead to decreased cell survival and potentiation of apoptosis.

NF_kB_Pathway cluster_nucleus Nucleus ext_stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor ext_stimuli->receptor IKK IKK Complex receptor->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 P p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 proteasome Proteasomal Degradation p_IkBa->proteasome nucleus Nucleus p65_p50->nucleus transcription Gene Transcription (Proliferation, Survival) derivative 4-Methylcinnamic Acid Derivative derivative->IKK Inhibition p65_p50_nuc p65-p50 p65_p50_nuc->transcription

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. While ERK is often associated with cell proliferation and survival, the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. Studies on hydroxycinnamic acid isomers have shown that they can inhibit the phosphorylation of ERK1/2, leading to a decrease in cell viability. Conversely, activation of JNK and p38 MAPK has been linked to the induction of apoptosis by these compounds. Therefore, this compound derivatives may exert their anticancer effects by modulating the balance of these MAPK pathways.

MAPK_Pathway ext_stimuli Growth Factors & Stress Signals receptor Receptor Tyrosine Kinase ext_stimuli->receptor JNK_p38 JNK / p38 ext_stimuli->JNK_p38 RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation apoptosis Apoptosis JNK_p38->apoptosis derivative 4-Methylcinnamic Acid Derivative derivative->MEK Inhibition derivative->JNK_p38 Activation

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A-549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for another 24 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the procedure for quantifying apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Human cancer cell line

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of the test compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the effect of this compound derivatives.

Materials:

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time and concentrations.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to their total protein levels.

Experimental Workflow

The following diagram illustrates a general workflow for the validation of the anticancer effects of this compound derivatives.

experimental_workflow synthesis Synthesis & Characterization of this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis signaling Signaling Pathway Analysis (Western Blot) ic50->signaling quantification Quantify Apoptotic Cells apoptosis->quantification conclusion Conclusion on Anticancer Effects & Mechanism of Action quantification->conclusion protein_expression Analyze Protein Expression (p-p65, p-ERK, etc.) signaling->protein_expression protein_expression->conclusion

Caption: General experimental workflow.

References

A Comparative Analysis of 4-Methylcinnamic Acid and Other Cinnamic Acid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-Methylcinnamic acid has emerged as a compound of significant interest. This guide provides an objective comparison of the efficacy of this compound with other notable cinnamic acid derivatives, supported by experimental data, to aid in research and drug development endeavors.

Comparative Efficacy: A Quantitative Overview

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[1][2] The following tables summarize the available quantitative data, offering a comparative perspective on the anticancer, antimicrobial, and anti-inflammatory potential of this compound and its analogs.

Anticancer Activity

The cytotoxic effects of various cinnamic acid derivatives against different cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound derivative (44e) MCF-7 (Breast)1.79[1]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[3]
Novel Cinnamic Acid Derivative (Compound 5)A-549 (Lung)10.36[3]
Methyl-substituted amide derivativesA-549 (Lung)10.36 - 11.38[3]
trans-Cinnamic acidHT29 (Colon)250[3]
Cynarin-< -10 kcal/mol (Binding Affinity)[4]
Chlorogenic acid-< -10 kcal/mol (Binding Affinity)[4]
Rosmarinic acid-< -10 kcal/mol (Binding Affinity)[4]

Note: Lower IC50 values indicate greater potency. Binding affinity is another measure of potential inhibitory activity.

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below compares the efficacy of various cinnamic acid derivatives against bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Saccharomyces cerevisiae (cell wall integrity mutants)High activity at 0.5 mM[5]
p-Coumaric acidColistin-Resistant Acinetobacter baumannii128 - 256[6]
p-Methoxycinnamic acidColistin-Resistant Acinetobacter baumannii128 - 512[6]
Ferulic acidColistin-Resistant Acinetobacter baumannii512 - 1024[6]
Cinnamic AcidStaphylococcus aureus, Candida albicans>1578.16 (µM)[7]
Methyl CinnamateStaphylococcus aureus, Candida albicans1578.16 (µM), 789.19 (µM)[7]
Ethyl CinnamateStaphylococcus aureus, Candida albicans1452.72 (µM), 726.36 (µM)[7]
Butyl CinnamateStaphylococcus aureus, Candida albicans626.62 (µM)[7]

Note: Lower MIC values indicate greater antimicrobial/antifungal potency. This compound has shown particular promise as a chemosensitizer, enhancing the efficacy of other antifungal drugs.[8][9]

Anti-inflammatory Activity

The anti-inflammatory potential of cinnamic acid derivatives is often evaluated by their ability to inhibit inflammatory mediators.

Compound/DerivativeAssay/ModelInhibition (%)Reference
3,4-dioxomethylene cinnamic acidEgg albumin-induced paw oedema (rat)60.8[10]
Dihydro-cinnamic acidEgg albumin-induced paw oedema (rat)55.5[10]
Cinnamic acid epoxideEgg albumin-induced paw oedema (rat)54.9[10]
para-methoxy-cinnamic acidEgg albumin-induced paw oedema (rat)54.0[10]

Key Signaling Pathways and Mechanisms of Action

Cinnamic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation.[11] Several cinnamic acid derivatives, including cinnamaldehyde (B126680), have been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] This inhibition is a critical component of their anti-inflammatory and anticancer effects.[11]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_inhibition Inhibition by Cinnamic Acid Derivatives cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK CAD Cinnamic Acid Derivatives CAD->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p Active NF-κB (Translocates to Nucleus) NFkB->NFkB_p Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_p->Genes

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases, particularly MMP-9, are enzymes involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.[14][15] Several cinnamic acid derivatives have been identified as potential inhibitors of MMP-9, suggesting their role in preventing tumor progression.[16][17]

MMP9_Inhibition cluster_process Cancer Progression cluster_enzyme Enzymatic Activity cluster_inhibitor Inhibition Tumor Primary Tumor MMP9 MMP-9 Tumor->MMP9 Secretes ECM Extracellular Matrix (ECM) Invasion Invasion & Metastasis ECM->Invasion MMP9->ECM Degrades CAD Cinnamic Acid Derivatives CAD->MMP9

Inhibition of MMP-9 by cinnamic acid derivatives.

Experimental Protocols

Detailed and standardized methodologies are paramount for the accurate assessment and comparison of the biological activities of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3][18]

Procedure:

  • Cell Plating: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[3]

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Cinnamic Acid Derivatives Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals (DMSO) Incubate_Formazan->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Experimental workflow for the MTT assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the MIC of an antimicrobial agent.[7]

Principle: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.[7]

  • Serial Dilutions: Prepare two-fold serial dilutions of the cinnamic acid derivative in a 96-well microtiter plate.[3]

  • Inoculation: Add the microbial inoculum to each well.[3]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[9]

Conclusion

The available data indicates that this compound and its derivatives are a promising class of compounds with significant therapeutic potential. While direct, comprehensive comparative studies are still emerging, the existing evidence suggests that substitutions on the cinnamic acid scaffold can profoundly impact biological activity. This compound, in particular, shows notable efficacy, especially as an antifungal chemosensitizer. Further systematic evaluation of a broad range of derivatives is warranted to fully elucidate structure-activity relationships and to identify lead compounds for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to Alternative Compounds for 4-Methylcinnamic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of advanced polymers with tailored properties is a cornerstone of materials science and drug development. Cinnamic acid and its derivatives have emerged as valuable building blocks for creating photoreactive and biodegradable polymers. Among these, 4-Methylcinnamic acid has been a compound of interest. However, a range of alternative cinnamic acid derivatives offer unique advantages in tuning polymer characteristics. This guide provides an objective comparison of the performance of polymers derived from this compound and its alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This guide explores viable alternatives to this compound in polymer synthesis, focusing on readily available, bio-based, and functionally diverse cinnamic acid derivatives. The comparison centers on the impact of these monomers on the thermal and mechanical properties of the resulting polyesters. Key alternatives discussed include:

  • Ferulic Acid: A bio-based compound with a methoxy (B1213986) and a hydroxyl group on the phenyl ring.

  • p-Coumaric Acid (4-Hydroxycinnamic Acid): A phenolic acid widely found in nature.

  • Sinapinic Acid: A derivative with two methoxy groups and one hydroxyl group on the phenyl ring.

The data presented herein is compiled from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature. Therefore, the presented data should be interpreted with consideration of the varying synthesis and testing parameters.

Performance Comparison: Thermal and Mechanical Properties

The choice of the cinnamic acid derivative significantly influences the thermal and mechanical properties of the resulting polyesters. The introduction of different functional groups on the phenyl ring affects intermolecular interactions, chain mobility, and crystallinity.

MonomerPolymer Structure ExampleGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
This compound Poly(alkylene 4-methylcinnamate)Data not available in comparative studiesData not available in comparative studies~350-400Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies
p-Coumaric Acid Poly(ricinoleic acid-alt-p-coumaric acid)-15[1]Observed[1]> 30025.8[1]4.83[1]11.8[1]
Ferulic Acid Poly(ricinoleic acid-alt-ferulic acid)-4[1]Not Observed[1]> 30045.6[1]7.92[1]10.5[1]
Sinapinic Acid Poly(ricinoleic acid-alt-sinapinic acid)24[1]Not Observed[1]> 300126.5[1]15.47[1]8.2[1]

Note: The data for p-Coumaric, Ferulic, and Sinapinic acid are from a study on copolymers with ricinoleic acid, providing a direct comparison of their relative effects.[1] Data for a directly comparable polyester (B1180765) of this compound was not available in the reviewed literature. Generally, polymers based on ferulic acid show a good balance of properties.[2][3][4][5]

Key Mechanism: Photocrosslinking of Cinnamate (B1238496) Moieties

A primary application of cinnamic acid derivatives in polymer science is the creation of photoreactive materials. The cinnamate group can undergo a [2+2] photocycloaddition upon exposure to UV light, leading to the formation of a crosslinked network. This process is fundamental to applications in drug delivery, tissue engineering, and photolithography.

G cluster_0 [2+2] Photocycloaddition Two Polymer Chains with Cinnamate Groups Two Polymer Chains with Cinnamate Groups UV Light (λ > 260 nm) UV Light (λ > 260 nm) Two Polymer Chains with Cinnamate Groups->UV Light (λ > 260 nm) Irradiation Cyclobutane Ring Formation Cyclobutane Ring Formation UV Light (λ > 260 nm)->Cyclobutane Ring Formation Activation Crosslinked Polymer Network Crosslinked Polymer Network Cyclobutane Ring Formation->Crosslinked Polymer Network Crosslinking

Caption: Mechanism of photocrosslinking in cinnamate-containing polymers.

Experimental Protocols

Synthesis of Poly(alkylene-co-4-Methylcinnamate)

Materials:

  • 4-Methylcinnamoyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride)

  • Diol (e.g., Poly(ethylene glycol), 1,4-Butanediol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Diethyl Ether

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the diol and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-methylcinnamoyl chloride in anhydrous DCM and add it dropwise to the diol solution over 1 hour with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with diethyl ether.

  • For further purification, redissolve the polymer in a minimal amount of DCM and reprecipitate in cold methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours.

Synthesis of Poly(alkylene ferulate)

Materials:

  • Ferulic acid

  • Thionyl chloride or other activating agent

  • Diol (e.g., 1,4-Butanediol)

  • Pyridine (B92270) or other suitable base

  • Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

  • Methanol or other precipitating solvent

Procedure:

  • Activation of Ferulic Acid: In a flask, react ferulic acid with an activating agent like thionyl chloride to form the acid chloride. This step should be performed under anhydrous conditions. The reaction progress can be monitored by the cessation of gas evolution. Excess thionyl chloride is typically removed by distillation.[2]

  • Polycondensation: Dissolve the feruloyl chloride and the diol in an appropriate anhydrous solvent (e.g., DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Add a base like pyridine to scavenge the HCl produced during the reaction.

  • The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for a period of 24-48 hours.

  • After the reaction is complete, the polymer is isolated by precipitation in a non-solvent like methanol.

  • The precipitated polymer is then filtered, washed with methanol to remove unreacted monomers and catalyst, and dried under vacuum.

Synthesis of Poly(alkylene 4-hydroxycinnamate)

Materials:

  • 4-Hydroxycinnamic acid

  • Activating agent (e.g., thionyl chloride, dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

  • Diol (e.g., 1,6-Hexanediol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (if necessary, e.g., triethylamine)

  • Precipitating solvent (e.g., methanol, ethanol)

Procedure:

  • Monomer Activation: The carboxylic acid group of 4-hydroxycinnamic acid needs to be activated for polymerization. This can be achieved by converting it to an acid chloride using thionyl chloride or by using a coupling agent like DCC in the presence of DMAP.

  • Polymerization: In a reaction vessel under an inert atmosphere, the activated 4-hydroxycinnamic acid derivative is reacted with the diol in an anhydrous solvent. If an acid chloride is used, a base like triethylamine is added to neutralize the generated HCl.

  • The reaction mixture is typically stirred at an elevated temperature for a set period, which can range from several hours to a couple of days, depending on the specific monomers and catalyst used.

  • Isolation and Purification: The resulting polymer is isolated by precipitation into a non-solvent.

  • The polymer is then collected by filtration, washed thoroughly to remove any impurities, and dried under vacuum until a constant weight is achieved.

Logical Workflow for Polymer Synthesis and Characterization

G cluster_1 Polymer Synthesis and Characterization Workflow Monomer Selection Monomer Selection Polymerization Polymerization Monomer Selection->Polymerization Purification Purification Polymerization->Purification Characterization Characterization Purification->Characterization Thermal Analysis (TGA, DSC) Thermal Analysis (TGA, DSC) Characterization->Thermal Analysis (TGA, DSC) Mechanical Testing (Tensile) Mechanical Testing (Tensile) Characterization->Mechanical Testing (Tensile) Spectroscopic Analysis (NMR, FTIR) Spectroscopic Analysis (NMR, FTIR) Characterization->Spectroscopic Analysis (NMR, FTIR) Performance Evaluation Performance Evaluation Thermal Analysis (TGA, DSC)->Performance Evaluation Mechanical Testing (Tensile)->Performance Evaluation Spectroscopic Analysis (NMR, FTIR)->Performance Evaluation

Caption: A typical workflow for the synthesis and evaluation of new polymers.

Conclusion

The selection of a cinnamic acid derivative for polymer synthesis offers a powerful tool for tailoring the final material's properties. While this compound is a viable monomer, alternatives such as ferulic acid, p-coumaric acid, and sinapinic acid, which are derivable from renewable resources, present compelling advantages. The introduction of hydroxyl and methoxy groups on the phenyl ring, as seen in these alternatives, generally leads to an increase in the glass transition temperature and mechanical strength of the resulting polyesters. Specifically, sinapinic acid has been shown to impart the highest tensile modulus and strength in copolymers with ricinoleic acid.[1]

The choice of monomer will ultimately depend on the desired application, with considerations for thermal stability, mechanical performance, biodegradability, and photoreactivity. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising materials. Further research into the direct comparative performance of polymers derived from these and other cinnamic acid derivatives under standardized conditions will be invaluable for advancing the field of functional and sustainable polymers.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Methylcinnamic acid, a key intermediate in various synthetic processes, is paramount.[1] The selection of an appropriate analytical method is a critical decision that influences the precision, sensitivity, and overall validity of experimental results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.

Principles of Analytical Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation_Workflow General Workflow for Analytical Method Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Methods Define Analytical Methods (e.g., HPLC, LC-MS/MS) Select_Samples Select Representative Samples (Spiked and Incurred) Define_Methods->Select_Samples Set_Acceptance_Criteria Define Acceptance Criteria (e.g., based on ICH guidelines) Select_Samples->Set_Acceptance_Criteria Analyze_Method_A Analyze Samples with Method A (Reference) Set_Acceptance_Criteria->Analyze_Method_A Analyze_Method_B Analyze Samples with Method B (Comparator) Set_Acceptance_Criteria->Analyze_Method_B Compare_Results Compare Quantitative Results Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Conclusion Conclusion on Method Comparability Assess_Criteria->Conclusion HPLC_Quantification_Workflow Workflow for this compound Quantification by HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prepare_Standards Prepare Standard Solutions (Stock and Working) Inject_Standards Inject Calibration Standards Prepare_Standards->Inject_Standards Prepare_Sample Prepare Sample Solution Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Prepare_Mobile_Phase Prepare and Degas Mobile Phase Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Equilibrate_System->Inject_Standards Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Determine_Concentration Determine Sample Concentration Inject_Sample->Determine_Concentration Generate_Curve->Determine_Concentration

References

comparative analysis of the anti-inflammatory properties of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cinnamic acid and its derivatives, a class of compounds found abundantly in various plants, are garnering significant attention within the scientific community for their potent anti-inflammatory properties. Extensive research has demonstrated their ability to modulate key signaling pathways and inhibit enzymes involved in the inflammatory cascade, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of the anti-inflammatory effects of prominent cinnamic acid derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Key Mechanisms of Anti-Inflammatory Action

Cinnamic acid derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the production of pro-inflammatory mediators. By inhibiting these signaling cascades, cinnamic acid derivatives can effectively reduce the expression and release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5]

Furthermore, many derivatives have been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][7] Some derivatives also exhibit inhibitory effects on lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), further contributing to their anti-inflammatory profile.[8][9]

Comparative Efficacy of Cinnamic Acid Derivatives

The anti-inflammatory potency of cinnamic acid derivatives varies depending on their chemical structure. Substitutions on the phenyl ring and modifications of the carboxylic acid group can significantly influence their biological activity.[7][10] The following tables summarize the inhibitory concentrations (IC50) of several well-studied cinnamic acid derivatives against key inflammatory targets.

DerivativeTargetIC50 (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE)NF-κB Activation-[11][12]
Nitric Oxide (NO) Production4 - 15[12]
COX-2-[12]
Ferulic AcidNitric Oxide (NO) Production-[13]
COX-2-[7]
IL-6 and TNF-α-[14]
CurcuminNF-κB Activation-[15][16]
COX-2-[16]
JAK/STAT Pathway-[15]
Cinnamic AcidNF-κB Activation-[17]
Caffeic Acid Diethyl Ester (CA-DE)COX-288.5% inhibition at 100 µM[18]
Compound 9 (Hexylamide derivative)COX-23.0 ± 0.3[6]
Compound 10 (Hexylamide derivative)COX-22.4 ± 0.6[6]
Compound 23 (Hexylamide derivative)COX-21.09 ± 0.09[6]
Compound 4f (Cinnamic acid derivative)IL-1β-[19]
Compound 7 (3,5-dihydroxycinnamic acid derivative)PGE2 production-[8]

Note: "-" indicates that a specific IC50 value was not provided in the referenced literature, although inhibitory activity was reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of cinnamic acid derivatives.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[6][15][20]

  • Animal Preparation: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compound (cinnamic acid derivative) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[3][21][22]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the cinnamic acid derivative for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.[1][16]

  • Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric) are required.

  • Assay Setup: The reaction is typically performed in a 96-well plate.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the cinnamic acid derivative.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific incubation period.

  • Product Detection: The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using a suitable detection method.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them is essential for a comprehensive understanding.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates transcription Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->IKK inhibit Cinnamic_Acid_Derivatives->NFkB_nucleus inhibit

Figure 1. Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

G cluster_1 MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes activates transcription Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->MAPK inhibit

Figure 2. Modulation of the MAPK signaling pathway by cinnamic acid derivatives.

G cluster_2 Experimental Workflow: In Vitro NO Production Assay start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with Cinnamic Acid Derivative start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540nm griess->measure analyze Calculate % Inhibition measure->analyze

Figure 3. Workflow for the in vitro nitric oxide production assay.

Conclusion

Cinnamic acid and its derivatives represent a valuable class of natural compounds with well-documented anti-inflammatory properties. Their ability to target multiple key components of the inflammatory response, including the NF-κB and MAPK signaling pathways and pro-inflammatory enzymes, underscores their therapeutic potential. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into these promising anti-inflammatory agents. Continued research, including lead optimization and preclinical studies, is warranted to fully elucidate the clinical utility of cinnamic acid derivatives in the management of inflammatory diseases.

References

Validating the Mechanism of Action of 4-Methylcinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methylcinnamic acid's performance with alternative compounds, supported by experimental data. We delve into its antifungal, anti-inflammatory, and anticancer properties, offering detailed experimental protocols and clear data presentation to validate its mechanism of action.

Antifungal Activity: A Focus on Fungal Cell Wall Disruption

This compound has demonstrated notable antifungal properties, primarily attributed to its ability to disrupt the fungal cell wall.[1] It is believed to interfere with the cell wall integrity pathway, which involves the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] A key aspect of its antifungal action is its role as an "intervention catalyst" or chemosensitizer, enhancing the efficacy of conventional antifungal drugs like caspofungin.[2]

Comparative Antifungal Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in combination with Caspofungin against Aspergillus brasiliensis, alongside the MIC values of established antifungal agents against common fungal pathogens for a comparative perspective.

Compound/DrugFungal StrainMIC Value (µg/mL)Additional NotesReference(s)
This compound + Caspofungin Aspergillus brasiliensis1037.7 (as chemosensitizer)In combination with 8 µg/mL Caspofungin.[2]
Amphotericin B Aspergillus fumigatus1[3]
Candida albicans0.03 - 1[4]
Caspofungin Aspergillus fumigatus0.03 - >16[5]
Candida albicans0.03 - 1MIC for 99.9% of isolates.[6]
Voriconazole Aspergillus fumigatus≤0.5 - ≥2Susceptible, Intermediate, and Resistant breakpoints.[7]
Candida albicans≤199% of isolates inhibited at this concentration.[8]

Note: The MIC value for this compound is presented in the context of its synergistic effect with Caspofungin, highlighting its primary role as a chemosensitizer. Direct, standalone MIC values for a broad range of fungi are not extensively documented in the reviewed literature.

Signaling Pathway and Experimental Workflow

The proposed antifungal mechanism of this compound and the workflow for its evaluation are illustrated below.

cluster_pathway Proposed Antifungal Signaling Pathway 4MCA This compound CWI Cell Wall Integrity Pathway (MAPK Signaling) 4MCA->CWI Interferes with CWD Fungal Cell Wall Disruption CWI->CWD Leads to Synergy Synergistic Effect with other Antifungals CWD->Synergy cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Dilution Serial Dilution of 4-MCA & Antifungals Inoculum->Dilution Incubation Incubate with Fungi Dilution->Incubation MIC Determine MIC Incubation->MIC End End MIC->End cluster_pathways Targeted Anti-inflammatory & Anticancer Pathways 4MCAD 4-Methylcinnamic Acid Derivatives MMPs Matrix Metalloproteinases (MMPs) 4MCAD->MMPs Inhibits LOX Lipoxygenases (LOX) 4MCAD->LOX Inhibits NFkB NF-κB Signaling 4MCAD->NFkB Modulates Cancer Cancer Progression MMPs->Cancer Inflammation Inflammation LOX->Inflammation NFkB->Inflammation NFkB->Cancer cluster_workflow Anticancer Cytotoxicity Assay Workflow Start Start Seeding Seed Cancer Cells Start->Seeding Treatment Treat with 4-MCA Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Measure Measure Absorbance MTT->Measure IC50 Calculate IC50 Measure->IC50 End End IC50->End

References

Safety Operating Guide

Safe Disposal of 4-Methylcinnamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylcinnamic acid, ensuring compliance with safety protocols and regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to appropriate Personal Protective Equipment (PPE) protocols is crucial to mitigate these risks during handling and disposal.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (Small Scale) Safety glasses with side shields or goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Standard laboratory coat.[1]Not typically required with adequate ventilation.[1]
Weighing/Generating Dust Goggles.[1]Chemical-resistant gloves.[1]Laboratory coat.[1]NIOSH/MSHA approved N95 dust mask or equivalent.[1]
Large Scale Operations or Emergency Situations Chemical safety goggles or face shield.[1]Chemical-resistant gloves.[1]Chemical-resistant suit or apron.[1]NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[1]

1. Waste Minimization & Collection:

  • The first step in responsible disposal is to minimize the amount of waste generated.[3]

  • Collect all waste material, including contaminated consumables, in a designated, properly labeled, and sealed container.[1][3]

  • Whenever possible, keep the this compound in its original container.[3] If transferring is necessary, use a container appropriate for chemical waste, ensuring it is sealed and accurately labeled with the chemical name and associated hazards.[3]

  • Crucially, do not mix this compound with other waste chemicals unless explicitly instructed by a qualified chemist or a licensed waste disposal contractor. [3]

2. On-Site Handling and Storage of Waste:

  • For solid waste, carefully sweep it up to avoid creating dust and place it into a suitable, sealed container for disposal.[3]

  • Any materials used to clean up spills, such as absorbent pads, and contaminated PPE should be collected in a sealed bag or container and disposed of as chemical waste.[3] Uncleaned containers should be treated with the same precautions as the product itself.[3]

  • Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents, until collection.[3][4]

3. Final Disposal Procedure:

  • The safest and recommended method of disposal is to engage a licensed disposal company for surplus and non-recyclable solutions.[3]

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3][5][6]

  • As an alternative, and only to be performed by trained personnel at a licensed facility, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • It is imperative that all disposal activities adhere to federal, state, and local environmental regulations. [1][3] Do not empty into drains.[1]

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

cluster_spill Spill Response Evacuate Evacuate Area Assess Assess Spill & Risks Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Clean Clean Up Spill (Sweep solid material) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste (Follow Disposal Plan) Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for responding to a this compound spill.

References

Essential Safety and Logistics for Handling 4-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical handling protocols is paramount to ensuring laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling of 4-Methylcinnamic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the specific laboratory scenario. The following table summarizes the recommended PPE for handling this compound.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (Small Scale) Safety glasses with side-shields or goggles (EN 166 compliant)[1][3]Chemical-resistant gloves (e.g., nitrile)[1]Standard laboratory coat[1]Not required under normal conditions with adequate ventilation[1]
Weighing/Generating Dust Goggles (EN 166 compliant)[1]Chemical-resistant gloves (e.g., nitrile)[1]Laboratory coat[1]NIOSH/MSHA approved N95 dust mask or equivalent[1]
Large Scale Operations or Emergency Situations Chemical safety goggles or a full-face shield[1][4]Chemical-resistant gloves (e.g., nitrile)[1]Chemical-resistant suit or apron[1]NIOSH/MSHA or European Standard EN 136 approved respirator[1]

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always work in a well-ventilated area. For procedures involving powders or the potential for dust generation, use a chemical fume hood to minimize inhalation.[1]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Pre-Handling Procedures
  • Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]

  • PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear before use.[1]

  • Equipment Preparation: Ensure all necessary equipment, such as spatulas, weigh boats, and containers, are clean and readily available.

Handling Procedures
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Avoid breathing in dust.[1][5]

  • Minimize Dust: When transferring the solid chemical, use techniques that minimize the generation of dust.[1]

  • Container Management: Keep the storage container tightly closed when not in use.[1][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][7]

Storage
  • Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][8]

  • Incompatibilities: Keep the substance away from strong oxidizing agents.[1][3]

Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Don the appropriate PPE as specified for "Weighing/Generating Dust" in the table above (goggles, nitrile gloves, lab coat, N95 dust mask).

    • Perform the procedure within a certified chemical fume hood.

    • Assemble all necessary materials: this compound container, spatula, weigh boat, analytical balance, beaker, and the chosen solvent (e.g., DMSO).[9]

  • Weighing the Solid:

    • Place the weigh boat on the analytical balance and tare the mass.

    • Carefully open the this compound container.

    • Using a clean spatula, slowly transfer the desired amount of the solid to the weigh boat, avoiding any sudden movements that could generate dust.

    • Once the target mass is reached, securely close the this compound container.

  • Preparing the Solution:

    • Carefully transfer the weighed solid from the weigh boat into the beaker.

    • Measure the required volume of the solvent.

    • Slowly add the solvent to the beaker containing the solid.

    • If necessary, use sonication or gentle warming to aid in dissolution.[9]

    • Once fully dissolved, transfer the solution to a clearly labeled storage container, preferably an amber vial to protect it from light.[10]

  • Post-Procedure:

    • Dispose of the used weigh boat and any contaminated consumables in the designated solid waste container.

    • Clean all non-disposable equipment thoroughly.

    • Remove PPE and wash hands thoroughly with soap and water.

Diagrams and Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Inspect & Don Appropriate PPE A->B C Prepare Workspace & Equipment (e.g., in Fume Hood) B->C D Weigh/Transfer Chemical (Minimize Dust Generation) C->D Proceed to Handling E Perform Experimental Procedure D->E F Securely Close Container After Use E->F G Clean Equipment & Workspace F->G Proceed to Cleanup H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated consumables like gloves and weigh boats, in a designated, properly labeled, and sealed container.[1][11] Do not mix with other waste chemicals unless specifically instructed.[11]

  • Disposal Route: Dispose of the chemical waste through a licensed disposal company or at an approved waste disposal plant.[5][11] All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.

  • Important Considerations: Do not empty the chemical or its solutions into drains.[1] Treat uncleaned or empty containers with the same precautions as the product itself.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylcinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Methylcinnamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。